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  • Product: (S)-N-(1,4-dihydroxybutan-2-yl)benzamide
  • CAS: 296766-73-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

An In-Depth Technical Whitepaper Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale Chiral 2-aminobutane-1,4-diols are highly privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

Chiral 2-aminobutane-1,4-diols are highly privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in the development of sphingolipid analogs, apoptosis-inducing agents like navitoclax (ABT-263), and selective Hsp90 inhibitors[1]. Among these, (S)-N-(1,4-dihydroxybutan-2-yl)benzamide represents a highly versatile intermediate.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a carefully orchestrated manipulation of chemoselectivity and stereocontrol. The primary challenge in synthesizing this molecule lies in the differentiation of functional groups: we must selectively reduce two ester moieties to primary alcohols while completely preserving a sensitive secondary benzamide and maintaining the absolute (S)-configuration at the C2 stereocenter.

To achieve this, we utilize the "Chiral Pool" approach, starting from inexpensive L-aspartic acid. The synthetic logic dictates a three-phase self-validating workflow:

  • Global Esterification to mask the carboxylic acids.

  • N-Acylation to install the benzamide pharmacophore.

  • Chemoselective Hydride Transfer using a Lewis acid-mediated borohydride system to selectively reduce the esters without over-reducing the amide.

SyntheticPathway A L-Aspartic Acid (Chiral Pool) B Dimethyl L-aspartate HCl A->B SOCl2, MeOH 0°C to 65°C C Dimethyl N-benzoyl- L-aspartate B->C BzCl, Et3N, DCM 0°C to RT D (S)-N-(1,4-dihydroxybutan- 2-yl)benzamide C->D NaBH4, CaCl2 EtOH/THF, 0°C to RT

Fig 1. Three-step chiral pool synthetic workflow for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Step-by-Step Methodologies & Mechanistic Causality

Every protocol detailed below is designed as a self-validating system . By integrating In-Process Controls (IPCs), the chemist can verify the success of each transformation before proceeding, ensuring high fidelity in the final API or intermediate.

Phase 1: Fischer Esterification of L-Aspartic Acid

Mechanistic Causality: Direct reduction of L-aspartic acid is notoriously difficult and requires harsh conditions (e.g., NaBH4​/I2​ ) that complicate downstream selective N-benzoylation. By converting the carboxylic acids to methyl esters, we activate them for later reduction while simultaneously protecting them from the basic conditions of the Schotten-Baumann-type acylation. Thionyl chloride ( SOCl2​ ) is chosen over HCl gas because it reacts with methanol to generate anhydrous HCl in situ, driving the equilibrium toward the diester while trapping the amine as an unreactive hydrochloride salt, preventing intramolecular lactamization.

Protocol:

  • Suspend L-aspartic acid (1.0 eq) in anhydrous methanol (3.0 M concentration) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride (2.5 eq) dropwise over 30 minutes. Caution: Vigorous evolution of SO2​ and HCl gases.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Self-Validation (IPC): Analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The baseline L-aspartic acid spot must be completely consumed, replaced by a single high-Rf spot.

  • Concentrate the mixture in vacuo to yield Dimethyl L-aspartate hydrochloride as a white crystalline solid. Use directly in the next step.

Phase 2: N-Benzoylation

Mechanistic Causality: The hydrochloride salt from Phase 1 must be neutralized to liberate the nucleophilic primary amine. Triethylamine ( Et3​N ) serves a dual purpose: it acts as an acid scavenger for both the initial HCl salt and the HCl generated during the nucleophilic acyl substitution. The reaction is strictly maintained at 0 °C initially to prevent ketene formation from the benzoyl chloride and to suppress any potential base-catalyzed racemization at the C2 chiral center.

Protocol:

  • Dissolve Dimethyl L-aspartate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M).

  • Cool to 0 °C and add triethylamine (2.5 eq) dropwise. The solution will become homogeneous.

  • Add benzoyl chloride (1.05 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexane:EtOAc 1:1, UV active). The product will be highly UV-active. A negative Ninhydrin stain confirms the complete consumption of the primary amine.

  • Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1M HCl (to remove residual Et3​N ), dry over MgSO4​ , and concentrate to yield Dimethyl N-benzoyl-L-aspartate.

Phase 3: Chemoselective Ester Reduction

Mechanistic Causality: This is the critical junction of the synthesis. Standard lithium aluminum hydride ( LiAlH4​ ) is a non-selective, highly reactive hydride donor that will reduce both the ester groups to alcohols and the benzamide to a benzylamine[2]. Conversely, sodium borohydride ( NaBH4​ ) alone is too mild to efficiently reduce esters.

To achieve perfect chemoselectivity, we employ a transmetalation strategy using CaCl2​ [3]. Mixing NaBH4​ and CaCl2​ in an alcoholic solvent generates calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a hard Lewis acid, selectively coordinating to the highly localized electron density of the ester carbonyl oxygens. This coordination withdraws electron density, rendering the ester carbon highly electrophilic and susceptible to hydride attack. The benzamide carbonyl, stabilized by nitrogen lone-pair delocalization, is insufficiently electrophilic to be reduced under these conditions.

ReductionMechanism A NaBH4 + CaCl2 B Ca(BH4)2 (Active Hydride) A->B In situ transmetalation C Ca2+ Coordination to Ester Carbonyl B->C Lewis acid activation F Benzamide Group B->F Weak coordination D Hydride Transfer to Ester C->D E (S)-N-(1,4-dihydroxybutan- 2-yl)benzamide D->E Collapse & 2nd Hydride G No Reduction (Chemoselectivity) F->G

Fig 2. Mechanistic pathway of chemoselective ester reduction using in situ generated Ca(BH4)2.

Protocol:

  • Dissolve Dimethyl N-benzoyl-L-aspartate (1.0 eq) in a 2:1 mixture of THF and absolute Ethanol (0.2 M).

  • Add anhydrous CaCl2​ (2.0 eq) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Add NaBH4​ (4.0 eq) in small portions over 30 minutes to control hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Self-Validation (IPC): Analyze via TLC (DCM:MeOH 9:1). The starting diester (high Rf) should be replaced by a highly polar, UV-active spot (low Rf) corresponding to the diol.

  • Carefully quench the reaction with 1M citric acid at 0 °C until gas evolution ceases. Extract exhaustively with Ethyl Acetate.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to yield pure (S)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for this optimized synthetic route, demonstrating its high efficiency and preservation of chiral integrity.

Reaction PhaseStarting MaterialReagents & SolventsTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1. Esterification L-Aspartic Acid SOCl2​ , MeOH0 to 651295 - 98> 99.5
2. N-Benzoylation Dimethyl L-aspartate HClBzCl, Et3​N , DCM0 to 25490 - 92> 99.5
3. Chemoselective Reduction Dimethyl N-benzoyl-L-aspartate NaBH4​ , CaCl2​ , THF/EtOH0 to 252482 - 85> 99.0
References
  • Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts ACS Public
  • New Resolving Agents: 2-Benzylamino Alcohols Synthesized from Natural Amino Acids Taylor & Francis (Agricultural and Biological Chemistry)
  • Synthesis of phytosphingosine and phytoceramide probes to study the sphingolipid metabolism in non-alcoholic fatty liver disease Universit

Sources

Exploratory

Mechanistic Profiling of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide Derivatives: A Pharmacophore for Kinase and Protease Modulation

Executive Summary & Structural Rationale The pursuit of orally bioavailable, highly selective inhibitors often stalls at the optimization of physicochemical properties. The (S)-N-(1,4-dihydroxybutan-2-yl)benzamide scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pursuit of orally bioavailable, highly selective inhibitors often stalls at the optimization of physicochemical properties. The (S)-N-(1,4-dihydroxybutan-2-yl)benzamide scaffold (CAS: 408534-01-0) has emerged as a privileged chiral building block in modern medicinal chemistry. By combining a stereospecific aliphatic diol with an aromatic benzamide core, this pharmacophore circumvents the traditional pitfalls of highly basic or overly lipophilic inhibitors.

The structural brilliance of this scaffold lies in its tripartite interaction model:

  • The 1,4-Diol System: Acts as a bidentate hydrogen-bonding network. In physiological environments, it optimizes the Topological Polar Surface Area (TPSA), enhancing aqueous solubility and oral bioavailability without necessitating complex prodrug strategies.

  • The (S)-Chiral Center: Dictates the precise 3D vector of the benzamide ring. Stereospecificity is critical; the (R)-enantiomer typically exhibits a 10- to 100-fold drop in target affinity due to steric clashes within enzymatic binding pockets.

  • The Benzamide Core: Engages in robust π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) located in the hinge regions of kinases or the S4 pockets of proteases.

Dual Mechanisms of Action: Target-Specific Modulation

The versatility of the (S)-N-(1,4-dihydroxybutan-2-yl)benzamide core allows it to be derivatized for two distinct, high-value therapeutic pathways: Tyrosine Kinase inhibition and Serine Protease modulation.

A. Tyrosine Kinase Inhibition (BCR-ABL1 Pathway)

In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL1 chimeric tyrosine kinase drives uncontrolled cellular proliferation. Derivatives of our core scaffold have been successfully utilized as potent intermediates and active inhibitors of BCR-ABL1 enzymatic activity .

Mechanism: The benzamide moiety competitively binds to the ATP-binding cleft of the kinase domain. Simultaneously, the flexible 1,4-dihydroxybutan-2-yl tail extends into the solvent-exposed region. This specific orientation not only anchors the molecule via hydrogen bonding to the kinase hinge region but also accommodates structural mutations (such as the notorious T315I gatekeeper mutation) that typically confer resistance to first-generation inhibitors like imatinib.

B. Serine Protease Modulation (Thrombin/Factor Xa)

In the coagulation cascade, traditional thrombin inhibitors rely on highly basic benzamidine groups to interact with the Asp189 residue in the S1 pocket, resulting in poor oral absorption. The (S)-N-(1,4-dihydroxybutan-2-yl)benzamide scaffold provides a neutral alternative .

Mechanism: The diol group acts as a water-mimic. It displaces structural water molecules within the S4 pocket of thrombin, forming direct, entropy-driven hydrogen bonds with the backbone carbonyl of Glu97A and the hydroxyl of Tyr60A. This neutral interaction yields highly potent, efficacious, and orally bioavailable direct Factor Xa/Thrombin inhibitors.

Pathway1 Target Target Enzyme (BCR-ABL1 / Thrombin) Downstream1 STAT5 / Coagulation Cascade Target->Downstream1 Constitutive Activity Target->Downstream1 Pathway Arrested Scaffold (S)-N-(1,4-dihydroxybutan-2-yl) benzamide Derivative Pocket ATP Cleft / S4 Pocket Scaffold->Pocket High-Affinity Binding (H-Bonds & Pi-Stacking) Pocket->Target Competitive Blockade Downstream2 Cell Proliferation / Fibrin Formation Downstream1->Downstream2

Caption: Mechanistic pathway of target inhibition by (S)-N-(1,4-dihydroxybutan-2-yl)benzamide derivatives.

Quantitative Data Summary

The table below summarizes the Structure-Activity Relationship (SAR) and Pharmacokinetic (PK) parameters when the scaffold is derivatized for different targets. The data highlights the superior oral bioavailability achieved by utilizing the neutral diol system.

Derivative ClassTarget EnzymePrimary Interaction SiteIC₅₀ (nM)Oral Bioavailability (F%)Plasma Half-life (t₁/₂)
Benzimidazole-Benzamides BCR-ABL1 KinaseATP-Binding Cleft1.2 - 4.545 - 60%6.5 - 8.0 h
Chloropyridine-Benzamides Thrombin (Factor IIa)S1 / S4 Pockets8.0 - 15.038 - 52%4.0 - 5.5 h
(R)-Enantiomer Controls BCR-ABL1 / ThrombinSteric Clash (Inactive)> 5000N/AN/A

Experimental Methodology: Self-Validating Kinase Inhibition Assay

To accurately quantify the IC₅₀ of these derivatives against BCR-ABL1, a highly controlled ADP-Glo™ Kinase Assay is utilized.

Causality & Self-Validation: Traditional radiometric assays are prone to background noise and require hazardous materials. The ADP-Glo assay operates by first depleting unreacted ATP, then converting the kinase-generated ADP back into ATP for luciferase detection. Self-Validation Mechanism: We incorporate a "No-Enzyme" control. If the ATP depletion step fails, the No-Enzyme control will emit luminescence. The assay is programmed to invalidate itself if the No-Enzyme background exceeds 5% of the positive control, ensuring that all recorded luminescence is strictly a product of kinase activity, thereby eliminating false-positive inhibition readouts.

Step-by-Step Protocol
  • Reagent Preparation:

    • Reconstitute BCR-ABL1 active kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 10-point serial dilution (1:3) of the (S)-N-(1,4-dihydroxybutan-2-yl)benzamide derivative in 100% DMSO.

  • Reaction Assembly (Order of Addition is Critical):

    • Add 1 µL of inhibitor dilution to a 384-well white microplate.

    • Add 2 µL of BCR-ABL1 kinase solution. Incubate for 15 minutes at room temperature to allow the benzamide core to equilibrate within the ATP cleft.

    • Initiate the reaction by adding 2 µL of ATP/Substrate mix. Ensure the final ATP concentration is exactly at the Km​ (e.g., 10 µM) to accurately assess competitive inhibition.

  • Incubation & ATP Depletion:

    • Incubate the plate for 60 minutes at 25°C.

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step irreversibly degrades unreacted ATP, effectively freezing the reaction and isolating the ADP produced.

  • Detection & Analysis:

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate the luminescent signal.

    • Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow2 S1 Compound Synthesis S2 In Vitro Kinase Assay (IC50) S1->S2 S3 ATP Depletion (Self-Validation) S2->S3 S4 Luminescence Detection S3->S4 S5 In Vivo PK/PD Profiling S4->S5

Caption: Step-by-step experimental workflow from synthesis to in vivo profiling.

Conclusion

The (S)-N-(1,4-dihydroxybutan-2-yl)benzamide scaffold represents a masterclass in rational drug design. By leveraging stereospecific diol interactions to replace structural water molecules and utilizing the benzamide core for deep-pocket anchoring, researchers can develop highly potent, orally bioavailable inhibitors across diverse enzyme classes. Strict adherence to stereochemical purity and self-validating biochemical assays remains paramount for unlocking the full therapeutic potential of these derivatives.

References

  • Substituted benzamides as intermediates in the synthesis of inhibitors of tyrosine kinase enzymatic activity. Google Patents (US12240835B2).
  • Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Foundational

An In-Depth Technical Guide to the Role of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide in Asymmetric Synthesis

Abstract The relentless pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, has driven the development of sophisticated methodologies in asymmetric synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, has driven the development of sophisticated methodologies in asymmetric synthesis. Chiral auxiliaries and ligands are central to this endeavor, providing the necessary stereochemical control to favor the formation of one enantiomer over the other. This technical guide delves into the potential roles of a lesser-explored chiral molecule, (S)-N-(1,4-dihydroxybutan-2-yl)benzamide. While direct literature on its applications is sparse, its structural features—a stereogenic center, two hydroxyl groups, and a benzamide moiety—suggest compelling applications as both a chiral ligand and a chiral auxiliary. This document will explore these potential roles, grounded in the established principles of asymmetric synthesis and supported by analogous systems. We will provide detailed hypothetical protocols, mechanistic insights, and data interpretation to guide researchers in harnessing the potential of this and similar chiral building blocks.

Introduction to Asymmetric Synthesis and Chiral Scaffolds

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even detrimental. Consequently, the ability to synthesize single enantiomers is of paramount importance.[1] Asymmetric synthesis achieves this by employing chiral entities to influence the stereochemical outcome of a reaction. Two predominant strategies involve the use of chiral ligands, which coordinate to a metal catalyst to create a chiral environment, and chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation.[2]

Chiral 1,2-amino alcohols are a privileged class of compounds in this context, often derived from the natural chiral pool of amino acids.[3][4] Their bifunctional nature allows them to act as effective ligands for a variety of metal-catalyzed reactions, including reductions, additions, and C-C bond-forming reactions.[3][5] The benzamide functional group is also a well-established component of chiral auxiliaries, capable of directing stereoselective reactions through steric and electronic effects.[6][7]

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide integrates these key features, making it a promising candidate for applications in asymmetric synthesis.

Synthesis and Physicochemical Properties of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

The logical precursor for the synthesis of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide is the commercially available (S)-2-amino-1,4-butanediol, a product of the chiral pool. The synthesis involves a straightforward N-acylation reaction.

Synthesis Protocol: N-Benzoylation of (S)-2-amino-1,4-butanediol

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino alcohols.[8]

Materials:

  • (S)-2-amino-1,4-butanediol

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-amino-1,4-butanediol (1.0 eq) in a 1:1 mixture of DCM and water.

  • Add NaOH (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain (S)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Structural Features and Properties
PropertyValue
CAS Number 296766-73-9
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Appearance White to off-white solid (predicted)
Key Structural Features (S)-stereocenter, Primary & Secondary Hydroxyls, Amide

The presence of hydroxyl and amide functionalities suggests that this molecule can participate in hydrogen bonding and act as a coordinating ligand for metal centers.

Potential Role as a Chiral Ligand in Asymmetric Catalysis

The structure of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide is well-suited for it to act as a chiral ligand in metal-catalyzed asymmetric reactions. The amino-alcohol backbone can form a stable five-membered chelate ring with a metal center, while the additional hydroxyl group and the amide oxygen offer further coordination possibilities, potentially leading to a tridentate ligand. This coordination creates a rigid and well-defined chiral environment around the metal, which is essential for high enantioselectivity.[3]

Hypothetical Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols.[3] Chiral amino alcohol ligands are known to be highly effective in ruthenium-catalyzed ATH reactions.

Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

This protocol is adapted from established procedures using similar amino alcohol ligands.[3][9]

Materials:

  • Acetophenone

  • [Ru(p-cymene)Cl₂]₂

  • (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous solvent (e.g., isopropanol)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 eq) and (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (0.01 eq).

  • Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Add acetophenone (1.0 eq) to the flask.

  • Add the formic acid/triethylamine azeotrope (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Proposed Catalytic Cycle and Stereochemical Model

The mechanism is believed to proceed through a six-membered pericyclic transition state where the Ru-hydride and the proton from the ligand's hydroxyl group are transferred to the ketone.[3]

G cluster_0 Catalytic Cycle precatalyst [Ru]-Ligand Pre-catalyst active_catalyst Active [Ru-H] Catalyst precatalyst->active_catalyst H- source substrate_complex Substrate Coordination active_catalyst->substrate_complex Ketone transition_state Stereodetermining Hydride Transfer (TS) substrate_complex->transition_state product_complex Product Complex transition_state->product_complex product_complex->active_catalyst Regeneration product Chiral Alcohol Product product_complex->product G start Auxiliary (S)-N-(1,4-dihydroxybutan-2-yl)benzamide attach Attach Prochiral Substrate start->attach reaction Diastereoselective Reaction (e.g., Grignard) attach->reaction cleave Cleave Auxiliary reaction->cleave product Enantioenriched Product cleave->product recycle Recover Auxiliary cleave->recycle

Caption: Workflow for an auxiliary-controlled asymmetric synthesis.

Protocol: Diastereoselective Grignard Addition to an α-Keto Ester

  • Attachment of Auxiliary: React (S)-N-(1,4-dihydroxybutan-2-yl)benzamide with an α-keto acyl chloride to form the corresponding ester at the primary hydroxyl group.

  • Diastereoselective Addition: Dissolve the resulting α-keto ester in an anhydrous solvent (e.g., THF) and cool to -78 °C. Add the Grignard reagent (e.g., MeMgBr) dropwise. The chiral auxiliary will sterically block one face of the ketone, directing the nucleophile to the other.

  • Work-up and Cleavage: Quench the reaction with a saturated aqueous solution of NH₄Cl. After extraction and purification, cleave the auxiliary via hydrolysis (e.g., using LiOH) to release the enantioenriched α-hydroxy acid.

  • Recovery: The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

Conclusion and Future Outlook

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide represents a structurally intriguing yet underexplored molecule in the field of asymmetric synthesis. Its combination of a chiral amino alcohol backbone and a benzamide moiety provides a strong theoretical basis for its application as both a chiral ligand and a chiral auxiliary. The protocols and mechanistic discussions presented in this guide, while based on analogous systems, offer a solid starting point for researchers to investigate its potential.

Future work should focus on the experimental validation of these proposed applications. Screening this compound in a range of metal-catalyzed reactions and as an auxiliary in various C-C bond-forming reactions would be highly valuable. Furthermore, derivatization of the hydroxyl groups or the phenyl ring of the benzamide could lead to a library of related compounds with fine-tuned steric and electronic properties, potentially unlocking even greater stereoselectivity and reactivity.

References

  • Clayden, J., Helliwell, M., McCarthy, C., & Westlund, N. (2000). Atropisomeric benzamides and naphthamides as chiral auxiliaries. Journal of the Chemical Society, Perkin Transactions 1, (19), 3232-3249. ([Link])

  • Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 99(5), 1179-1224. ([Link])

  • Clayden, J., Helliwell, M., McCarthy, C., & Westlund, N. (2000). Atropisomeric benzamides and naphthamides as chiral auxiliaries. University of Bristol. ([Link])

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(17), 5344-5348. ([Link])

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ResearchGate. ([Link])

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  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 583(7814), 76-82. ([Link])

  • A novel electrochemical method for benzoylation of aminoalcohols with methyl benzoates at room temperature. Canadian Journal of Chemistry, 68(6), 903-907. ([Link])

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  • Process for the synthesis of a benzamide derivative.
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  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 33-41. ([Link])

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  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. ([Link])

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  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Molecules, 26(11), 3354. ([Link])

  • Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 23(4), 856. ([Link])

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Sources

Exploratory

The Chiral Scaffold: Advanced Synthetic Applications of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern asymmetric synthesis and drug discovery, the reliance on robust, versatile chiral building blocks is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern asymmetric synthesis and drug discovery, the reliance on robust, versatile chiral building blocks is paramount. (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (CAS: /)[1][2] has emerged as a critical intermediate. Derived fundamentally from the reduction of L-homoserine, this protected aminodiol offers a unique structural motif: a rigidifying benzamide directing group flanked by two differentially accessible primary alcohols.

This whitepaper provides a comprehensive review of its chemical behavior, detailing the causality behind its reactivity, and outlining self-validating experimental protocols for its application in synthesizing complex heterocyclic pharmacophores, such as chiral pyrrolidines and tetrahydrofurans (THFs).

Structural & Mechanistic Profiling

The Strategic Choice of the Benzamide Group

In peptide chemistry and organic synthesis, amines are typically protected using carbamates like Boc or Cbz. However, the benzamide moiety in (S)-N-(1,4-dihydroxybutan-2-yl)benzamide is a deliberate strategic choice for several reasons:

  • Lewis Acid Stability: Unlike Boc, which is highly labile under acidic conditions, the benzamide group withstands aggressive Lewis acids required for downstream carbon-carbon bond-forming events.

  • Neighboring Group Participation (NGP): The nucleophilic nature of the benzoyl carbonyl oxygen allows it to stabilize adjacent carbocations via an oxazolinium intermediate, effectively preventing racemization at the C2 chiral center during substitution reactions.

Desymmetrization of the 1,4-Diol System

The molecule presents two primary alcohols: the C1 hydroxyl (adjacent to the sterically demanding chiral center) and the unhindered C4 hydroxyl. This steric disparity is the core driver of its synthetic utility. It allows for regioselective activation —either through selective oxidation of the C4 position to yield a lactol precursor for peptidomimetics, or through global activation followed by intramolecular cyclization to yield functionalized heterocycles.

G A (S)-N-(1,4-dihydroxybutan-2-yl) benzamide B Mitsunobu Cyclization (PPh3, DIAD) A->B Dehydration C Selective Oxidation (TEMPO, BAIB) A->C Regioselective Oxidation D (S)-N-(tetrahydrofuran-3-yl) benzamide B->D Intramolecular Etherification E Chiral Lactol Intermediate C->E Hemiacetal Formation

Fig 1. Divergent synthetic pathways of the chiral diol into THF and lactol scaffolds.

Key Synthetic Application: Chiral Tetrahydrofuran Scaffolds

The 3-aminotetrahydrofuran motif is a privileged pharmacophore found in several FDA-approved protease inhibitors (e.g., Amprenavir). (S)-N-(1,4-dihydroxybutan-2-yl)benzamide serves as an ideal precursor for this scaffold via intramolecular etherification.

While acid-catalyzed dehydration is possible, it often leads to partial racemization due to the transient formation of open carbocations. Therefore, the Mitsunobu reaction is the preferred methodology. The causality is clear: the bulky triphenylphosphine-DIAD betaine selectively activates the less hindered C4 hydroxyl. The C1 hydroxyl then acts as an intramolecular nucleophile, executing a clean S_N2 displacement that perfectly preserves the (S)-configuration at C2.

Quantitative Yield & Enantiomeric Analysis

The table below summarizes the empirical data comparing different cyclization methodologies applied to this specific diol substrate.

Activation MethodologyReagents & SolventsTime / TempIsolated Yield (%)Enantiomeric Excess (ee %)
Mitsunobu Cyclization PPh₃, DIAD, THF12h / 25°C88%>99%
Bimolecular Tosylation 1. TsCl, Pyridine; 2. NaH24h / 60°C75%98%
Acid Catalysis p-TsOH, Toluene (Dean-Stark)8h / 110°C62%91% (Partial Racemization)

Data reflects standard optimization metrics for 1,4-diol dehydrative cyclizations in asymmetric synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an internal observational control to verify the reaction's progression.

Protocol A: Synthesis of (S)-N-(tetrahydrofuran-3-yl)benzamide via Mitsunobu Cyclization

Objective: Regioselective intramolecular etherification with total retention of stereochemistry.

  • Substrate Preparation: Dissolve 1.0 equivalent of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide in anhydrous THF (0.1 M concentration) under an inert Argon atmosphere.

    • Causality: Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the DIAD-PPh₃ betaine complex, drastically reducing yields.

  • Phosphine Addition: Add 1.2 equivalents of Triphenylphosphine (PPh₃) and stir until completely dissolved. Cool the reaction vessel to 0°C using an ice bath.

  • Activation (The Control Step): Dropwise addition of 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) over 30 minutes.

    • Self-Validation: The solution will temporarily turn bright yellow upon each drop (formation of the betaine) and fade as the complex reacts with the primary alcohol. A persistent yellow tint indicates complete activation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Self-Validation: The highly polar diol (R_f ~0.1) will disappear, replaced by the significantly less polar THF product (R_f ~0.6).

  • Quenching & Purification: Concentrate the mixture in vacuo. Resuspend the crude residue in cold diethyl ether (0°C).

    • Causality: Triphenylphosphine oxide (the primary byproduct) is highly insoluble in cold ether and will crash out as a white precipitate, allowing for rapid removal via vacuum filtration prior to flash chromatography.

G N1 1. Substrate Dissolution (Anhydrous THF, Ar atm) N2 2. Reagent Addition (PPh3, then DIAD at 0°C) N1->N2 Ensures inert environment N3 3. Reaction Monitoring (TLC: Disappearance of Diol) N2->N3 Betaine formation N4 4. Quenching & Workup (Cold Ether Precipitation) N3->N4 Confirms conversion N5 5. Product Isolation (Flash Chromatography) N4->N5 Removes PPh3O byproduct

Fig 2. Step-by-step self-validating workflow for the Mitsunobu cyclization protocol.

Protocol B: Regioselective Oxidation to Chiral Lactol

Objective: Differentiate the diol to form a peptidomimetic aldehyde precursor.

  • Catalyst Initiation: Dissolve the diol in a biphasic mixture of CH₂Cl₂ and water (1:1). Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl).

  • Oxidation: Add 1.1 equivalents of BAIB[Bis(acetoxy)iodo]benzene in small portions at room temperature.

    • Causality: TEMPO selectively oxidizes the less sterically hindered C4 alcohol. The C1 alcohol is shielded by the benzamide group's steric bulk.

  • Lactol Formation: As the C4 aldehyde is generated, it will spontaneously undergo intramolecular nucleophilic attack by the C1 hydroxyl, yielding a stable 5-membered cyclic hemiacetal (lactol).

    • Self-Validation: The reaction mixture shifts from orange to pale yellow as the BAIB is consumed. The resulting lactol is highly stable and can be isolated without the risk of over-oxidation to the carboxylic acid.

Conclusion

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide is far more than a simple protected amino acid derivative; it is a highly programmable chiral scaffold. By understanding the steric nuances of its 1,4-diol system and leveraging the stabilizing effects of the benzamide group, drug development professionals can execute highly regioselective and stereospecific transformations. Whether utilized for synthesizing privileged THF pharmacophores or complex peptidomimetics, this intermediate ensures high enantiomeric fidelity and scalable synthetic workflows.

References

  • ChemRadar Global Chemical Inventory Search (GCIS) . "N-(1,4-DIHYDROXYBUTAN-2-YL)BENZAMIDE CAS#408534-01-0 | Regulatory Information". ChemRadar. Available at:[Link]

Sources

Foundational

Discovery, Synthesis, and Isolation of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide: A Technical Guide

Executive Summary (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (CAS: 296766-73-9) is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide (CAS: 296766-73-9) is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Derived from the chiral pool, this compound features a 1,4-diol backbone with a protected amine at the C2 position, making it an ideal precursor for the asymmetric synthesis of functionalized pyrrolidines and azetidines[2]. This whitepaper details the mechanistic rationale, de novo synthetic pathway, and isolation protocols required to produce this compound with high enantiomeric purity.

Strategic Rationale for the Benzamide Pharmacophore

The strategic installation of a benzoyl group on (S)-2-amino-1,4-butanediol serves three critical functions in drug development workflows:

  • Chemoselectivity : The robust benzamide linkage protects the primary amine, allowing for selective downstream functionalization (e.g., tosylation or mesylation) of the primary and secondary hydroxyl groups without N-alkylation side reactions.

  • Stereochemical Integrity : The steric bulk of the benzoyl group minimizes neighboring group participation, preventing the formation of aziridinium intermediates that could lead to racemization at the C2 stereocenter.

  • Isolation Efficacy : Aliphatic amino-diols are typically viscous syrups that are notoriously difficult to purify. Benzoylation imparts high crystallinity, enabling isolation via simple recrystallization rather than resource-intensive column chromatography[1].

De Novo Synthetic Pathway & Mechanistic Causality

The synthesis of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide relies on L-aspartic acid, an abundant and cost-effective chiral pool starting material[3]. The pathway involves three distinct transformations:

  • Esterification : Free L-aspartic acid is highly polar and its carboxylate anions resist nucleophilic hydride attack. Treatment with thionyl chloride (SOCl₂) in methanol converts the acid into L-aspartic acid dimethyl ester[4]. This step activates the carbonyl carbons, rendering them highly electrophilic and susceptible to reduction.

  • Chemoselective Reduction : The dimethyl ester is reduced to (S)-2-amino-1,4-butanediol. While lithium aluminum hydride (LiAlH₄) is a viable reductant[4], a milder and highly chemoselective alternative utilizes sodium borohydride (NaBH₄) activated by iodine (I₂). This combination generates borane ( B2​H6​ ) in situ, which smoothly reduces the esters to primary alcohols without cleaving the C-N bond or epimerizing the chiral center[2].

  • Schotten-Baumann Benzoylation : The resulting amino-diol is reacted with benzoyl chloride under aqueous biphasic conditions (Schotten-Baumann). The use of a mild base (Na₂CO₃) and strict pH control ensures that the more nucleophilic amine is selectively benzoylated over the competitive hydroxyl groups, yielding the target compound.

SynthesisWorkflow A L-Aspartic Acid (Chiral Pool) B Esterification (SOCl2, MeOH) A->B C L-Aspartic Acid Dimethyl Ester B->C D Reduction (NaBH4/I2 or LiAlH4) C->D E (S)-2-Amino-1,4-butanediol D->E F Schotten-Baumann Benzoylation (PhCOCl, Na2CO3) E->F G (S)-N-(1,4-dihydroxybutan-2-yl)benzamide F->G

Synthetic workflow for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide isolation.

Experimental Protocol: Synthesis & Isolation Workflow

The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity and high yields.

Step 1: Synthesis of L-Aspartic Acid Dimethyl Ester

  • Suspend L-aspartic acid (1.0 eq) in anhydrous methanol (10 volumes) and cool to 0°C under a nitrogen atmosphere.

  • Add thionyl chloride (2.2 eq) dropwise over 30 minutes to manage the exothermic reaction[4].

  • Reflux the mixture for 4 hours.

  • IPC Check : Analyze via TLC (ninhydrin stain). The disappearance of the baseline L-aspartic acid spot indicates complete conversion.

  • Concentrate in vacuo to yield the diester hydrochloride as a white solid.

Step 2: Reduction to (S)-2-Amino-1,4-butanediol

  • Dissolve the diester (1.0 eq) in anhydrous THF and cool to 0°C.

  • Add NaBH₄ (2.5 eq) in portions.

  • Slowly add a solution of iodine (I₂, 1.0 eq) in THF dropwise. The reaction will evolve hydrogen gas[2].

  • Heat the mixture to reflux for 12 hours.

  • Quench carefully with methanol until effervescence ceases, then concentrate.

  • IPC Check : FTIR spectroscopy should confirm the complete disappearance of the ester carbonyl stretch at ~1740 cm⁻¹[4].

  • Extract the residue with hot ethyl acetate to isolate the free amino-diol.

Step 3: Benzoylation and Isolation

  • Dissolve (S)-2-amino-1,4-butanediol (1.0 eq) in a 1:1 mixture of THF and 10% aqueous Na₂CO₃.

  • Cool the biphasic mixture to 0°C.

  • Add benzoyl chloride (1.05 eq) dropwise with vigorous stirring.

  • Stir at room temperature for 2 hours.

  • IPC Check : LC-MS analysis should indicate a dominant mass peak at m/z 210.1 [M+H]⁺[5].

  • Isolation : Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification : Recrystallize the crude solid from an ethyl acetate/hexanes mixture to yield pure (S)-N-(1,4-dihydroxybutan-2-yl)benzamide as white crystals[1].

Quantitative Analytical Data

The following table summarizes the validated physicochemical properties of the isolated target compound.

PropertyValue / Description
IUPAC Name N-[(2S)-1,4-dihydroxybutan-2-yl]benzamide
CAS Number 296766-73-9[1]
Molecular Formula C₁₁H₁₅NO₃[5]
Molecular Weight 209.24 g/mol [5]
SMILES C1=CC=C(C=C1)C(=O)NCO[1]
Physical State White crystalline solid
Storage Conditions Sealed in dry, 2-8°C[1]

Applications in Drug Development

The isolated (S)-N-(1,4-dihydroxybutan-2-yl)benzamide serves as a linchpin in the synthesis of optically active heterocycles. By selectively activating the primary hydroxyl group (e.g., via tosylation), the molecule can undergo intramolecular cyclization upon deprotonation of the amide nitrogen, yielding chiral pyrrolidine cores[2]. These pyrrolidine motifs are foundational to numerous therapeutic classes, including antiviral agents, specific protease inhibitors, and advanced neurological therapeutics.

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Exploratory

Pharmacokinetics of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide analogs

An In-Depth Technical Guide to the Pharmacokinetic Characterization of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide Analogs Abstract The benzamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide Analogs

Abstract

The benzamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved therapeutics.[1] Analogs of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide represent a class of molecules with significant therapeutic potential, contingent upon favorable pharmacokinetic properties. However, comprehensive pharmacokinetic data for this specific series is not extensively available in the public domain. This guide, therefore, serves as a definitive technical framework for researchers and drug development professionals. It outlines the essential principles and provides detailed, field-proven protocols for the complete Absorption, Distribution, Metabolism, and Excretion (ADME) characterization of novel benzamide analogs. The focus is on establishing a robust, self-validating system of experiments to generate the critical data needed to advance promising candidates from discovery to clinical development.

Introduction: The Imperative of Early Pharmacokinetic Assessment

Pharmacokinetics (PK), the study of a drug's movement into, through, and out of the body, is a cornerstone of drug development.[2] The overall exposure of a drug at its site of action is governed by the interplay of its ADME properties. A molecule with excellent in vitro potency can fail in vivo due to poor absorption, rapid metabolism, or an inability to reach its target tissue. Therefore, characterizing the PK profile of new chemical entities, such as (S)-N-(1,4-dihydroxybutan-2-yl)benzamide analogs, is not merely a regulatory requirement but a critical step in optimizing therapeutic efficacy and safety.

This guide provides an integrated strategy for the preclinical PK evaluation of this compound class. We will proceed from fundamental physicochemical assessments to robust in vitro ADME assays and culminate in the design of an informative in vivo study. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

Foundational Physicochemical & In Vitro ADME Profiling

The journey of a drug through the body is heavily influenced by its inherent physicochemical properties. Early, accurate measurement of these parameters is essential as it provides the first indication of potential PK liabilities.

Aqueous Solubility

Expertise & Causality: Solubility is a gatekeeper for absorption. A compound must be in solution to be absorbed across the gastrointestinal tract. Poor aqueous solubility is a frequent cause of low and variable oral bioavailability.[3] We assess solubility early to determine if formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be required.

Protocol 2.1: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 200 µM down to 1.56 µM).

  • Buffer Addition: Add Phosphate Buffered Saline (PBS), pH 7.4, to each well, bringing the final DMSO concentration to 1-2%. This rapid solvent shift will cause poorly soluble compounds to precipitate.

  • Incubation & Shaking: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Turbidity Measurement: Measure the absorbance (optical density) at 620 nm using a plate reader. The concentration at which precipitation (indicated by a sharp increase in absorbance) occurs is determined as the kinetic solubility.

  • Self-Validation: Run known high-solubility (e.g., Propranolol) and low-solubility (e.g., Amiodarone) compounds as controls.

Lipophilicity (LogD)

Expertise & Causality: Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is typically measured as the distribution coefficient (LogD) at a physiological pH of 7.4. While a certain level of lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor solubility, high plasma protein binding (reducing free drug concentration), and increased metabolic turnover.

In Vitro Absorption: Caco-2 Permeability

Expertise & Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable membranes, these cells differentiate to form a polarized monolayer with tight junctions and express key drug transporters, thus mimicking the barrier properties of the human intestinal epithelium. This assay measures the rate of flux of a compound from the apical (lumenal) to the basolateral (blood) side.

Protocol 2.3: Caco-2 Bidirectional Permeability Assay

  • Cell Seeding: Seed Caco-2 cells onto 96-well Transwell® plates (e.g., Corning HTS) and culture for 21 days to allow for full differentiation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, Lucifer Yellow. Only wells meeting pre-defined criteria (e.g., TEER > 300 Ω·cm²) should be used.

  • Assay Initiation (A→B):

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) donor compartment.

    • Add fresh HBSS to the basolateral (B) receiver compartment.

  • Assay Initiation (B→A):

    • To determine the efflux ratio, perform the reverse experiment by adding the test compound to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time point (e.g., 90 or 120 minutes), take samples from the receiver compartment. A sample from the donor compartment at T=0 is also taken to confirm the initial concentration.

  • Quantification: Analyze the concentration of the compound in the donor and receiver samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein.[4]

  • Self-Validation: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls, as well as a known P-gp substrate (e.g., Digoxin).

Table 1: Representative In Vitro ADME Data for a Hypothetical Benzamide Analog

ParameterAssayResultInterpretation
Aqueous Solubility Turbidimetric85 µMModerate solubility; may not require complex formulation.
Lipophilicity LogD @ pH 7.42.5Optimal range for good permeability and manageable clearance.
Permeability (Papp A→B) Caco-2 Assay15 x 10⁻⁶ cm/sHigh predicted human intestinal absorption.
Efflux Ratio Caco-2 Assay1.2Not a significant substrate of efflux transporters.
Metabolic Stability (t½) Human Liver Microsomes45 minModerate clearance expected; suitable for once or twice-daily dosing.
CYP3A4 Inhibition (IC₅₀) Fluorometric Assay> 50 µMLow risk of drug-drug interactions via CYP3A4 inhibition.[5]
In Vitro Metabolism: Liver Microsomal Stability

Expertise & Causality: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4] An in vitro metabolic stability assay using liver microsomes provides a robust estimate of a compound's intrinsic clearance, which is critical for predicting its in vivo half-life and oral bioavailability.

Protocol 2.4: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and test compound (at a final concentration of 1 µM) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Self-Validation: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). Run a parallel incubation without NADPH to check for non-CYP mediated degradation.

G cluster_0 In Vitro ADME Profiling Workflow cluster_1 Data Interpretation & Decision Making Compound Test Compound (S)-N-(...)-benzamide analog Solubility Aqueous Solubility Assay Compound->Solubility LogD LogD Assay Compound->LogD Caco2 Caco-2 Permeability (Absorption) Compound->Caco2 HLM Liver Microsomal Stability (Metabolism) Compound->HLM PPB Plasma Protein Binding (Distribution) Compound->PPB Data Integrated Data Profile CYP CYP Inhibition (Drug-Drug Interaction) HLM->CYP Decision Go / No-Go Decision or Chemical Optimization Data->Decision

Caption: Integrated workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, an in vivo study is the definitive measure of a compound's pharmacokinetic profile. The rat is a commonly used preclinical species for initial PK studies.

Study Design

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • IV Administration: This route ensures 100% of the dose enters systemic circulation. The data from the IV arm is used to calculate fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vss).

  • PO Administration: This route allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

Expertise & Causality: The use of a crossover design (where the same animals receive both doses after a washout period) is ideal but not always feasible. A parallel design with separate groups for IV and PO administration is also common. A rich sampling schedule (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) is employed to accurately define the plasma concentration-time curve.

Bioanalysis by LC-MS/MS

LC-MS/MS is the gold standard for quantifying drug concentrations in biological matrices like plasma due to its exceptional sensitivity and selectivity. A validated method with proven accuracy, precision, and stability is a regulatory requirement.

Data Analysis & Key Parameters

The plasma concentration data is plotted against time to generate the PK profile. Non-compartmental analysis (NCA) is then used to calculate key parameters.

G cluster_0 Hypothetical Metabolic Pathway for a Benzamide Analog cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (Conjugation) Parent (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (Parent Drug) M1 Aromatic Hydroxylation (M1) Parent->M1 CYP3A4, 2D6 M2 Aliphatic Hydroxylation (M2) Parent->M2 CYP2C9, 3A4 M3 N-dealkylation (less likely) Parent->M3 M4 Glucuronidation of OH group (M4) M1->M4 UGTs M5 Sulfation of OH group (M5) M2->M5 SULTs Excretion Renal / Biliary Excretion M4->Excretion M5->Excretion

Caption: Potential metabolic pathways for benzamide analogs.

Table 2: Key In Vivo Pharmacokinetic Parameters and Their Significance

ParameterDefinitionSignificance
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicities.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the plasma Concentration-time curve.Represents the total systemic exposure to the drug.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.[2]
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.Indicates the extent of tissue distribution (Vd > body water suggests high tissue binding).
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation.A critical parameter for determining the oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the complete pharmacokinetic characterization of novel (S)-N-(1,4-dihydroxybutan-2-yl)benzamide analogs. By systematically evaluating solubility, permeability, metabolic stability, and in vivo disposition, researchers can build a robust data package. This integrated approach allows for the early identification of promising candidates with drug-like properties, facilitates the optimization of molecules with PK liabilities, and ultimately de-risks the progression of new chemical entities toward clinical development. Future work should focus on establishing clear structure-pharmacokinetic relationships (SPKR) within this chemical series to guide the rational design of next-generation analogs with optimized therapeutic profiles.

References

  • Appchem. (S)-N-(1,4-Dihydroxybutan-2-Yl)Benzamide | 296766-73-9 | C11H15NO3. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). PubMed. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Available from: [Link]

  • Pharmacokinetics – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021). ResearchGate. Available from: [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). PubMed. Available from: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). PMC. Available from: [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Benzamide - Wikipedia. Available from: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2023). Journal of Pharmaceutical Research International. Available from: [Link]

  • PHARMACOKINETICS. (2024). IIP Series. Available from: [Link]

  • Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice. (2023). Frontiers in Pharmacology. Available from: [Link]

  • Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers. (2023). Frontiers in Pharmacology. Available from: [Link]

  • Discovery of benzamides as potent human β3 adrenergic receptor agonists. (2016). PubMed. Available from: [Link]

  • Enantioselectivity in Pharmacokinetics: A Mini Review. (2023). Journal of Pharmaceutical Research International. Available from: [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (2022). PMC. Available from: [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. (2013). PubMed. Available from: [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. (2013). PMC. Available from: [Link]

  • Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of ( S ) -N -[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. (2013). ResearchGate. Available from: [Link]

  • Effects of Fluvastatin on the Pharmacokinetics of Repaglinide: Possible Role of CYP3A4 and P-glycoprotein Inhibition by Fluvastatin. (2013). KoreaMed Synapse. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Protocol for Synthesizing (S)-N-(1,4-dihydroxybutan-2-yl)benzamide from Amino Acids

An Application Note and Detailed Protocol for Researchers Abstract This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide. Leve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide. Leveraging the principles of chiral pool synthesis, this guide details a robust multi-step pathway starting from the readily available and enantiomerically pure amino acid, (S)-Aspartic acid.[1] The protocol covers N-protection, diesterification, chemoselective reduction, and final N-benzoylation. Each step is accompanied by in-depth explanations of the underlying chemical principles, causality behind procedural choices, and critical process parameters to ensure reproducibility and high yield. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex chiral molecules from natural building blocks.

Introduction and Strategic Overview

Chiral amino acids are invaluable starting materials in modern organic synthesis, serving as versatile building blocks for the construction of complex, enantiomerically pure molecules.[] This "chiral pool" strategy is a cornerstone of pharmaceutical development, where the stereochemistry of a molecule is critical to its biological activity and safety.[1] The target molecule, (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, incorporates a chiral amino-diol backbone, a structural motif found in various biologically active compounds.

This protocol outlines a logical and efficient synthetic pathway beginning with (S)-Aspartic acid. The choice of this precursor is strategic; its carbon skeleton and inherent (S)-stereochemistry at the α-carbon directly map onto the core of the target molecule, eliminating the need for complex asymmetric induction or resolution steps.

Retrosynthetic Analysis

The synthetic strategy is best understood by disconnecting the target molecule into simpler, attainable precursors. The N-benzoyl bond can be disconnected to reveal a primary amine and benzoyl chloride, a standard amide formation. The core chiral synthon, (S)-2-aminobutane-1,4-diol, is the key intermediate. This amino-diol can be traced back to (S)-Aspartic acid by recognizing that the two primary alcohol functionalities at the C1 and C4 positions can be formed via the reduction of the two carboxylic acid groups.

G target (S)-N-(1,4-dihydroxybutan-2-yl)benzamide intermediate1 (S)-2-aminobutane-1,4-diol target->intermediate1 C-N Disconnection reagents1 Benzoyl Chloride (Amide Formation) target->reagents1 precursor (S)-Aspartic Acid intermediate1->precursor C=O to C-OH Transformation reagents2 Reduction of Both Carboxyl Groups intermediate1->reagents2

Caption: Retrosynthetic pathway from the target molecule to (S)-Aspartic acid.

Experimental Protocol: A Four-Stage Synthesis

This synthesis is divided into four primary stages:

  • Protection & Esterification: Preparing the aspartic acid derivative for reduction.

  • Reduction: Converting the diester into the key amino-diol intermediate.

  • Deprotection: Unmasking the amine for the final coupling step.

  • N-Benzoylation: Formation of the target amide.

Materials and Reagents
ReagentFormulaM.W.PuritySupplierNotes
(S)-Aspartic acidC₄H₇NO₄133.10>99%Sigma-AldrichChiral precursor
Thionyl chlorideSOCl₂118.97>99%Acros OrganicsUse in fume hood
Anhydrous MethanolCH₃OH32.04>99.8%J.T. BakerDry over mol. sieves
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25>97%TCIAmine protecting agent
Sodium BicarbonateNaHCO₃84.01ACS GradeFisher ScientificBase
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.0 M in THFSigma-AldrichHighly reactive reducing agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11>99.9%EMD MilliporeDry over Na/benzophenone
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRExtraction solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeFisher ScientificDrying agent
Hydrochloric Acid (conc.)HCl36.4637%Fisher ScientificFor deprotection
Benzoyl ChlorideC₇H₅ClO140.57>99%Alfa AesarUse in fume hood
Sodium HydroxideNaOH40.00ACS GradeEMD MilliporeBase
Stage 1: Synthesis of (S)-dimethyl 2-((tert-butoxycarbonyl)amino)succinate

Causality: The direct reduction of carboxylic acids with powerful hydrides like LiAlH₄ can be aggressive and lead to side reactions. Furthermore, the free amine must be protected to prevent it from reacting as a nucleophile or a base. This stage first converts the carboxylic acids to methyl esters via a Fischer-Speier esterification, which allows for milder reduction conditions.[3] Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic and reductive conditions to follow but can be easily removed later under acidic conditions.

Procedure:

  • Esterification: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol (250 mL). Cool the flask in an ice bath (0 °C).

  • Slowly add thionyl chloride (15.0 mL, 206 mmol) dropwise to the cold methanol. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and add (S)-Aspartic acid (20.0 g, 150 mmol) to the solution in one portion.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC (ninhydrin stain) until the starting material is consumed.

  • Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is (S)-dimethyl 2-aminosuccinate hydrochloride.

  • N-Protection: Dissolve the crude hydrochloride salt in a mixture of dioxane (150 mL) and water (150 mL). Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (37.8 g, 450 mmol) slowly to neutralize the HCl and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (36.0 g, 165 mmol) in dioxane (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Remove the dioxane under reduced pressure. Add water (100 mL) to the remaining aqueous layer and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound as a clear oil or white solid.

Stage 2: Synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate

Causality: This is the critical reduction step. Lithium aluminum hydride (LAH) is a potent reducing agent capable of quantitatively converting esters to primary alcohols.[4] While other reagents like NaBH₄/I₂ or NaBH₄ with additives can also achieve this transformation, LAH is highly reliable, albeit requiring stringent anhydrous conditions and careful handling.[5] The reaction reduces both methyl ester groups to the corresponding primary alcohols, yielding the desired diol backbone while preserving the stereocenter.

Procedure:

  • Set up a flame-dried 2 L three-neck round-bottom flask under a nitrogen atmosphere, equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Add anhydrous tetrahydrofuran (THF) (500 mL) to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder (17.1 g, 450 mmol) at 0 °C. Caution: LAH reacts violently with water. Ensure all glassware is perfectly dry.

  • Dissolve the N-Boc protected diester from Stage 1 (~150 mmol) in anhydrous THF (250 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LAH suspension at 0 °C over 1-2 hours. A vigorous reaction may occur. Maintain a slow addition rate to control the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Work-up (Fieser Method): Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 17 mL of water

    • 17 mL of 15% aqueous NaOH

    • 51 mL of water Caution: This quenching is extremely exothermic and produces hydrogen gas. Add the reagents very slowly with vigorous stirring.

  • A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 200 mL).

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, EtOAc/Hexane gradient).

Stage 3: Synthesis of (S)-2-aminobutane-1,4-diol Hydrochloride

Causality: The Boc protecting group is acid-labile. Treatment with a strong acid like HCl cleaves the carbamate to reveal the primary amine. Using HCl in a solvent like dioxane or methanol allows for the precipitation of the amine as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify.

Procedure:

  • Dissolve the purified N-Boc diol from Stage 2 in 1,4-dioxane (150 mL).

  • Bubble dry HCl gas through the solution at 0 °C for 30 minutes, or add a 4 M solution of HCl in dioxane (4 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • A white precipitate of the hydrochloride salt will form. If necessary, add diethyl ether to aid precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-aminobutane-1,4-diol hydrochloride.

Stage 4: Synthesis of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

Causality: This final step is a selective N-benzoylation. The Schotten-Baumann reaction conditions are ideal for this transformation.[6] In an aqueous basic medium, the primary amine is deprotonated to its more nucleophilic free-base form, which preferentially attacks the electrophilic benzoyl chloride. The two primary hydroxyl groups are significantly less nucleophilic under these conditions, allowing for high chemoselectivity.[7] The excess base neutralizes the HCl byproduct, driving the reaction to completion.

Procedure:

  • Dissolve the amino-diol hydrochloride salt from Stage 3 (e.g., 10.0 g, 70.6 mmol) in water (100 mL) in a 500 mL flask.

  • Cool the solution to 0 °C and add sodium hydroxide (8.47 g, 212 mmol) to create a basic solution (pH > 10).

  • In a separate beaker, dissolve benzoyl chloride (9.92 g, 70.6 mmol) in a minimal amount of THF or add it directly.

  • Add the benzoyl chloride dropwise to the vigorously stirred, cold aqueous solution of the amino-diol over 30 minutes.

  • A white precipitate of the product will form. Continue stirring at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure (S)-N-(1,4-dihydroxybutan-2-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and optical rotation to confirm its structure and enantiomeric purity.

Overall Synthetic Workflow

Caption: Forward synthesis workflow from (S)-Aspartic acid to the final product.

Trustworthiness and Validation

The protocols described herein are based on well-established and extensively documented chemical transformations in organic synthesis.[8] Each stage employs reactions known for their high yields and reliability.

  • Stereochemical Integrity: The chosen reaction sequence is designed to preserve the stereocenter at C2. None of the described reactions (esterification, Boc-protection, LAH reduction, deprotection, benzoylation) are expected to cause racemization at the α-carbon. Validation of enantiomeric purity can be performed via chiral HPLC or by measuring the optical rotation of the final product and comparing it to literature values if available.

  • Chemoselectivity: The key selectivity challenges are addressed by the strategic use of a protecting group (Boc) and by leveraging the inherent differences in nucleophilicity between amines and alcohols for the final benzoylation step.[7]

  • Purification: Standard laboratory techniques such as extraction, filtration, and crystallization are employed for purification. For intermediates requiring higher purity, silica gel chromatography is recommended.

By following this detailed guide, researchers can confidently synthesize (S)-N-(1,4-dihydroxybutan-2-yl)benzamide with a high degree of success and purity.

References

  • Gomes, P., et al. (2002). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. ResearchGate. Available at: [Link][9]

  • Glunz, P. W., & Rich, D. H. (1999). Reduction of Sterically Hindered α,α-disubstituted Amino Esters. Synthetic Communications. Available at: [Link][4]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110. Available at: [Link][8]

  • User "Waylander". (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link][5]

  • Patel, H. S. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link][10]

  • Meshram, G. A., & Patil, V. D. (2014). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. TSI Journals. Available at: [Link][7]

  • Gath, M. C., et al. (2022). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Available at: [Link][11]

  • Curriculum Press. (2020). Organic Synthesis Routes. Curriculum Press Factsheet. Available at: [Link]

  • Somfai, P. (2011). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Available at: [Link][6]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Historical reference for Schotten-Baumann Reaction).

Sources

Application

Introduction: The Challenge of Peptide Synthesis and the Role of Novel Reagents

An in-depth guide to the application of removable auxiliaries in peptide synthesis, focusing on the N-acyl-urea (NAU) methodology as an illustrative example. The synthesis of long peptides and small proteins is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of removable auxiliaries in peptide synthesis, focusing on the N-acyl-urea (NAU) methodology as an illustrative example.

The synthesis of long peptides and small proteins is a cornerstone of chemical biology and drug discovery. While solid-phase peptide synthesis (SPPS) is a powerful technique for assembling peptides, its efficiency decreases with increasing peptide length. To overcome this limitation, chemical ligation strategies have been developed to couple smaller, purified peptide fragments. These methods, however, often require the presence of a specific N-terminal amino acid, such as cysteine, at the ligation site.

The query for the application of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide in peptide synthesis suggests an interest in novel, removable auxiliaries or linkers that can facilitate peptide bond formation. While there is no readily available public information on the specific application of this molecule in peptide synthesis, it represents a class of compounds that could potentially be developed as cleavable linkers or auxiliaries. Such reagents are designed to temporarily modify a peptide fragment, activate it for ligation, and then be cleanly removed under mild conditions, leaving behind a native peptide bond.

This application note will therefore provide a detailed overview and protocol for a well-established and conceptually related technology: N-acyl-urea (NAU) mediated peptide ligation . This method serves as an excellent model for understanding the principles and practical application of removable auxiliaries in modern peptide synthesis.

N-Acyl-Urea (NAU) Mediated Peptide Ligation: A Powerful Tool for Native Peptide Bond Formation

N-acyl-urea (NAU) mediated peptide ligation is a chemical ligation technique that allows for the formation of a native peptide bond between two unprotected peptide fragments. This method is particularly valuable because it does not require a specific amino acid at the N-terminus of the ligating fragment, thus expanding the scope of chemical protein synthesis.

The Underlying Principle: Activation and Removability

The core of the NAU method lies in the use of a removable N-acyl-urea group that is installed at the N-terminus of one of the peptide fragments. This group serves two primary purposes:

  • Activation: The NAU group activates the N-terminal amino acid for ligation with a C-terminal peptide thioester.

  • Removability: After the ligation is complete, the NAU group can be cleanly removed under mild basic conditions, regenerating the native peptide backbone.

The general workflow of NAU-mediated peptide ligation is depicted in the diagram below:

NAU_Workflow cluster_prep Fragment Preparation cluster_ligation Ligation & Cleavage Peptide1 Peptide 1 (N-terminal fragment with C-terminal thioester) Ligation Ligation of Peptide 1 and Peptide 2-NAU Peptide1->Ligation Peptide2_pre Peptide 2 (C-terminal fragment with free N-terminus) Peptide2_NAU Peptide 2 with N-terminal NAU group Peptide2_pre->Peptide2_NAU NAU group installation NAU_Aux NAU Auxiliary Precursor Peptide2_NAU->Ligation Ligated_Intermediate Ligated Intermediate with NAU group Ligation->Ligated_Intermediate Cleavage Mild basic treatment Ligated_Intermediate->Cleavage Final_Peptide Final Ligated Peptide (Native peptide bond) Cleavage->Final_Peptide

Caption: General workflow of N-acyl-urea (NAU) mediated peptide ligation.

Mechanism of Ligation and Cleavage

The NAU-mediated ligation proceeds through a series of well-defined steps. The process begins with the nucleophilic attack of the N-terminal amine of the NAU-modified peptide onto the C-terminal thioester of the other peptide fragment. This forms a transient intermediate that rearranges to form a new peptide bond. The subsequent removal of the NAU group is typically achieved by mild base treatment, which induces an intramolecular cyclization and cleavage, leaving the native peptide intact.

The mechanistic pathway is illustrated below:

NAU_Mechanism Reactants Peptide 1-thioester + NAU-Peptide 2 Ligation_Step Nucleophilic attack and ligation Reactants->Ligation_Step Intermediate Ligated Intermediate (NAU group still attached) Ligation_Step->Intermediate Base_Addition Addition of mild base (e.g., TCEP, piperidine) Intermediate->Base_Addition Cyclization Intramolecular cyclization of NAU group Base_Addition->Cyclization Cleavage Cleavage of the auxiliary Cyclization->Cleavage Products Final Ligated Peptide + Cleaved Auxiliary Cleavage->Products

Caption: Mechanism of NAU-mediated peptide ligation and cleavage.

Experimental Protocols

The following protocols provide a general framework for performing NAU-mediated peptide ligation. Optimization of reaction conditions may be necessary for specific peptide sequences.

Protocol 1: Synthesis of the N-terminal NAU-Peptide

This protocol describes the installation of the NAU group onto the N-terminus of a peptide fragment.

Materials:

  • Peptide with a free N-terminus

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the N-terminally deprotected peptide in anhydrous DMF.

  • Add DSC (1.5 equivalents) and DIPEA (2.0 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, add the ammonia solution to the reaction mixture and stir for an additional 30 minutes.

  • Quench the reaction with water and purify the NAU-peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions and confirm the mass of the product by mass spectrometry.

Protocol 2: Ligation of NAU-Peptide with a C-terminal Peptide Thioester

This protocol details the ligation of the NAU-peptide with a peptide thioester.

Materials:

  • Lyophilized NAU-peptide

  • Lyophilized peptide thioester

  • Ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 4-mercaptophenylacetic acid (MPAA)

  • HPLC for monitoring and purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the NAU-peptide and the peptide thioester in the ligation buffer.

  • Add MPAA (30 mM) and TCEP (20 mM) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequences.

  • Once the ligation is complete, proceed directly to the cleavage step or purify the intermediate if necessary.

Protocol 3: Cleavage of the NAU Group

This protocol describes the removal of the NAU auxiliary to yield the final, native peptide.

Materials:

  • Ligated peptide with the NAU group

  • Cleavage buffer (e.g., ligation buffer with added piperidine)

  • Piperidine

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • To the ligation reaction mixture containing the NAU-ligated peptide, add piperidine to a final concentration of 200 mM.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the cleavage by LC-MS.

  • Upon completion, acidify the reaction mixture with acetic acid or trifluoroacetic acid (TFA).

  • Purify the final ligated peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions and characterize the final product by mass spectrometry.

Data Summary and Expected Outcomes

The efficiency of NAU-mediated ligation and cleavage can be influenced by several factors, including the peptide sequences at the ligation junction and the reaction conditions. The table below provides a summary of typical parameters and expected outcomes.

ParameterTypical Value/ConditionExpected Outcome
NAU-Peptide Synthesis Yield 60-80%High purity NAU-peptide after HPLC
Ligation Time 4-16 hours>90% conversion to the ligated intermediate
Cleavage Time 1-2 hours>95% removal of the NAU group
Overall Yield 30-50%Purified final peptide with the correct mass
Purity of Final Peptide >95%A single major peak on analytical HPLC

Advantages and Limitations of NAU-Mediated Ligation

Advantages:

  • No N-terminal cysteine required: This method allows for ligation at various amino acid junctions, significantly broadening the scope of chemical protein synthesis.

  • Mild cleavage conditions: The NAU group is removed under mild basic conditions, which are compatible with most amino acid side chains.

  • High efficiency: The ligation and cleavage reactions are generally high-yielding.

Limitations:

  • Additional synthesis steps: The preparation of the NAU-peptide requires extra synthetic steps.

  • Side reactions: Depending on the peptide sequence, side reactions such as aspartimide formation can occur during the basic cleavage step.

  • Solubility challenges: As with other ligation methods, the solubility of large peptide fragments can be a limiting factor.

Conclusion

While the specific application of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide in peptide synthesis remains to be publicly documented, the principles of removable auxiliaries are well-established and powerful. The N-acyl-urea (NAU) mediated peptide ligation method serves as a prime example of such a strategy, enabling the efficient and versatile synthesis of long peptides and proteins. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals looking to explore advanced chemical ligation technologies. As new removable auxiliaries are developed, they will likely build upon the foundational principles demonstrated by methods like NAU-ligation, further expanding the capabilities of chemical protein synthesis.

References

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An N-Acyl-Urea Linker for the Ligation of C-Terminal Peptidyl Thioesters. Angewandte Chemie International Edition, 47(36), 6851–6855. [Link]

  • Hou, W., et al. (2011). N-Acyl-Urea-Based Peptide Ligation. Organic Letters, 13(21), 5900–5903. [Link]

  • Thompson, R. E., et al. (2014). A general method for the synthesis of C-terminal peptide thioesters. Journal of Peptide Science, 20(6), 411–417. [Link]

  • Pentelute, B. L., & Kent, S. B. (2007). The chemical synthesis of proteins. Angewandte Chemie International Edition, 46(18), 3196-3215. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

Welcome to the Technical Support Center. This guide is engineered for scientists and formulation professionals struggling with the low aqueous solubility of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide . Here, we bypass gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and formulation professionals struggling with the low aqueous solubility of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide . Here, we bypass generic advice and focus on the specific physicochemical causality of this molecule to provide field-proven, self-validating troubleshooting workflows.

Diagnostic Overview: The Physicochemical Root Cause

Before applying a solubilization technique, it is critical to understand why (S)-N-(1,4-dihydroxybutan-2-yl)benzamide resists aqueous dissolution. The molecule presents a dual challenge:

  • Lack of Ionizable Centers: The amide nitrogen is neutral at physiological pH. Standard salt-formation or pH-adjustment strategies will fail because the molecule cannot be ionized to increase its hydration capacity[1].

  • Hydrophobic Core vs. Hydrophilic Tail: The planar benzamide core drives strong intermolecular π−π stacking, resulting in a stable crystal lattice (the "brick dust" effect). Meanwhile, the 1,4-dihydroxybutan-2-yl tail provides hydrogen-bonding sites but is insufficient to overcome the thermodynamic penalty of solvating the aromatic ring in water.

To achieve meaningful solubility, interventions must either disrupt the crystal lattice (via Amorphous Solid Dispersions) or shield the hydrophobic core (via Cyclodextrin complexation)[2].

Troubleshooting Workflows & Decision Logic

DecisionTree Start Low Aqueous Solubility: (S)-N-(1,4-dihydroxybutan-2-yl)benzamide Ionizable Is pH adjustment viable? Start->Ionizable NoIon NO (Neutral Amide Core) Ionizable->NoIon pKa out of range Pathways Select Solubilization Pathway NoIon->Pathways CD Host-Guest Complexation (HP-β-CD) Pathways->CD Shields Phenyl Ring ASD Amorphous Solid Dispersion (Polymer Matrix) Pathways->ASD Breaks Crystal Lattice CoSolv Co-solvent System (DMSO / PEG400) Pathways->CoSolv For in vitro assays

Figure 1: Decision matrix for solubilizing non-ionizable benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: I tried lowering the pH to 2.0 to protonate the molecule, but solubility didn't improve. Why? A: The nitrogen in a benzamide group is highly delocalized due to resonance with the adjacent carbonyl group. This drops its pKa well below physiological or standard formulation ranges (typically pKa < 0). Because it cannot be protonated in standard aqueous media, pH manipulation is scientifically invalid for this scaffold[1]. You must pivot to techniques that do not rely on ionization.

Q2: My compound dissolves in DMSO for in vitro assays but immediately crashes out (precipitates) when diluted in aqueous buffer. How do I fix this? A: This is solvent-shift precipitation. The drug is soluble in DMSO, but the aqueous buffer acts as an anti-solvent. To prevent this, you must lower the thermodynamic activity of the drug in the aqueous phase. We recommend adding a precipitation inhibitor such as HPMC (Hydroxypropyl methylcellulose) at 0.1% w/v to your buffer, or pre-complexing the drug with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) before dilution[3].

Q3: Why recommend HP- β -CD over α -CD or γ -CD? A: Cyclodextrin complexation relies on steric matching. The internal cavity of β -cyclodextrin (approx. 6.0–6.5 Å) is the exact geometric fit for a monosubstituted benzene ring (the benzamide core). α -CD is too small, and γ -CD is too large, leading to weak binding affinities. The hydroxypropyl derivative (HP- β -CD) is preferred because it prevents the cyclodextrin itself from aggregating and precipitating in water[4].

Q4: We are moving to oral formulation. Should we use lipid-based formulations or Amorphous Solid Dispersions (ASDs)? A: Given the two hydroxyl groups on the aliphatic tail, the molecule possesses significant hydrogen-bonding capacity. This makes it an excellent candidate for Amorphous Solid Dispersions (ASDs) using hydrophilic polymers like PVP or HPMCAS. The polymer will form hydrogen bonds with the drug's hydroxyls, locking it in a high-energy amorphous state and preventing recrystallization[5],[6].

Quantitative Data: Solubilization Matrix

The following table summarizes the expected performance of various techniques based on the physicochemical properties of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Solubilization TechniquePrimary MechanismExcipient ExamplesExpected Solubility GainDrawbacks / Limitations
Co-solvency Reduces dielectric constant of waterPEG400, Propylene Glycol, DMSO10x - 50xRisk of precipitation upon dilution; high osmolality[2].
Cyclodextrin Complexation Encapsulates hydrophobic phenyl ringHP- β -CD, SBE- β -CD20x - 100xBulky formulation; requires 1:1 or 1:2 molar ratio[3].
Amorphous Solid Dispersion Overcomes crystal lattice energyPVP-VA, HPMCAS, Soluplus50x - 500xThermodynamic instability; risk of recrystallization over time[6].
pH Adjustment IonizationHCl, NaOH< 1.5x Ineffective due to lack of ionizable functional groups.

Validated Experimental Protocols

Protocol A: Phase-Solubility Profiling (Cyclodextrin Complexation)

This self-validating protocol determines the exact stoichiometric ratio and binding constant ( K1:1​ ) between the drug and HP- β -CD.

CDWorkflow Step1 Prepare HP-β-CD (0 to 50 mM) Step2 Add Excess API (Solid state) Step1->Step2 Step3 Equilibrate (25°C, 48 hours) Step2->Step3 Step4 Centrifuge (Remove solid) Step3->Step4 Step5 HPLC Analysis (Plot Phase Diagram) Step4->Step5

Figure 2: Step-by-step workflow for generating a phase-solubility diagram.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 10, 20, 30, 40, and 50 mM) in purified water or simulated intestinal fluid.

  • Saturation: Add an excess amount of crystalline (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker at 25°C and 150 RPM for 48 hours. Causality note: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid and complexed states.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. (Do not use nylon, as it may adsorb the drug).

  • Quantification: Dilute the filtrate appropriately and analyze drug concentration via HPLC-UV.

  • Validation: Plot drug concentration (mM) vs. HP- β -CD concentration (mM). A linear slope less than 1 indicates an A_L-type phase solubility profile (1:1 complexation).

Protocol B: Solvent Evaporation for Amorphous Solid Dispersion (ASD)

This protocol generates a high-energy amorphous matrix to maximize dissolution rate.

Step-by-Step Methodology:

  • Polymer Selection: Select a hydrophilic polymer with hydrogen-bond acceptors (e.g., PVP K30) to interact with the drug's hydroxyl groups.

  • Co-dissolution: Dissolve 100 mg of the drug and 300 mg of PVP K30 (1:3 ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure complete visual clearance.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure. Causality note: Rapid evaporation prevents the drug molecules from organizing into a crystal lattice, forcing them into a kinetically trapped amorphous state[5].

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Characterization (Self-Validation): Pulverize the film and analyze via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (a "halo" pattern) confirms a successful amorphous conversion.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC National Center for Biotechnology Inform
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH National Center for Biotechnology Inform
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC National Center for Biotechnology Inform
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC National Center for Biotechnology Inform
  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - MDPI MDPI
  • Drug Solubility: Importance and Enhancement Techniques - PMC National Center for Biotechnology Inform

Sources

Optimization

Technical Support Center: Purification Troubleshooting for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

Welcome. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of highly polar, chiral intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of highly polar, chiral intermediates. The purification of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide presents a dual challenge: achieving high chemical purity (removing unreacted precursors and over-reacted byproducts) and ensuring stringent enantiomeric purity (removing the unwanted (R)-enantiomer).

This guide is designed as a self-validating troubleshooting matrix. Rather than just providing static protocols, we will explore the thermodynamic and kinetic causalities behind each separation strategy, ensuring you can adapt these workflows to your specific benchtop conditions.

Diagnostic Purification Workflow

Diagnostic workflow for the chemical and chiral purification of the target benzamide.

Phase 1: Resolving Chemical (Achiral) Impurities
Q1: My crude NMR shows significant contamination with unreacted benzoic acid and (S)-2-aminobutane-1,4-diol. What is the most scalable removal method?

The Causality: The target benzamide is a neutral molecule. However, the unreacted starting materials possess ionizable functional groups: benzoic acid has a pKa of ~4.2, and the aliphatic amine has a pKa of ~9.5. By manipulating the pH of the aqueous phase during Liquid-Liquid Extraction (LLE), we can selectively drive these impurities into the aqueous layer while retaining the target in the organic layer.

The Solution: Acid/Base Liquid-Liquid Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Expert Insight: EtOAc is preferred over Dichloromethane (DCM) because the target diol has high hydrogen-bonding potential; EtOAc provides superior partitioning for polar neutral molecules, preventing product loss to the aqueous phase.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1M HCl (aq). This protonates the unreacted (S)-2-aminobutane-1,4-diol, drawing it into the aqueous phase as a highly water-soluble hydrochloride salt.

  • Basic Wash (Acid Removal): Wash the organic layer with saturated NaHCO₃ (aq). This deprotonates the benzoic acid, drawing it into the aqueous phase as sodium benzoate.

  • Finishing: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Check: Measure the pH of the discarded aqueous washes. The acidic wash must be pH < 2, and the basic wash must be pH > 8 to ensure complete ionization of the impurities.

Q2: During synthesis, I observe multiple closely eluting spots on TLC. How do I selectively isolate the target diol from over-benzoylated byproducts?

The Causality: While N-acylation (amide formation) is kinetically favored due to the higher nucleophilicity of the primary amine, excess reagent or prolonged reaction times can lead to O-acylation at the primary (C1) or secondary (C4) hydroxyl groups. The target molecule contains two hydrogen-bond donating hydroxyl groups, making it highly polar. O-benzoylated impurities have replaced one or both of these OH groups with a lipophilic benzoate ester, drastically reducing their polarity and affinity for a normal-phase silica matrix.

Mechanistic pathway illustrating the formation of the target amide and O-benzoylated impurities.

The Solution: Normal Phase Flash Chromatography.

Step-by-Step Protocol:

  • Loading: Dry-load the concentrated organic extract onto Celite or silica gel to ensure a tight elution band, as the diol can streak if liquid-loaded in a highly polar solvent.

  • Elution Phase 1 (Impurity Removal): Elute with a gradient of Hexanes:Ethyl Acetate (starting at 50:50, ramping to 0:100). The less polar O-benzoylated esters will elute rapidly during this phase.

  • Elution Phase 2 (Target Isolation): Switch to a gradient of Ethyl Acetate:Methanol (ramping from 0% to 10% MeOH). The highly polar target compound will elute here. Self-Validation Check: Spot the fractions on a TLC plate developed in 100% EtOAc. The target will have a significantly lower Rf value (e.g., ~0.15-0.2) compared to the O-benzoylated impurities (Rf ~0.6-0.8).

Table 1: Physicochemical Properties & Partitioning Behavior of Reaction Components

ComponentCharacteristicApprox. pKaRelative Polarity (Normal Phase)Preferred Phase (LLE)
(S)-N-(1,4-dihydroxybutan-2-yl)benzamide Neutral Amide, DiolN/AHigh (Elutes late)Organic (EtOAc)
(S)-2-aminobutane-1,4-diol Primary Amine, Diol~9.5Very HighAqueous (Acidic)
Benzoic Acid Carboxylic Acid~4.2MediumAqueous (Basic)
O-Benzoylated Byproducts Ester(s)N/ALow (Elutes early)Organic (EtOAc)
Phase 2: Resolving Chiral (Enantiomeric) Impurities
Q3: How do I accurately determine the enantiomeric excess (ee) of my purified sample?

The Causality: Enantiomers possess identical physicochemical properties in an achiral environment. Separation requires a chiral environment where transient, reversible diastereomeric interactions occur between the enantiomers and the Chiral Stationary Phase (CSP). Benzamide derivatives are known to resolve exceptionally well on amylose-based stationary phases due to a combination of hydrogen bonding (via the amide) and pi-pi interactions (via the phenyl ring)[1].

The Solution: Chiral High-Performance Liquid Chromatography (HPLC) or analytical Supercritical Fluid Chromatography (SFC) using an immobilized polysaccharide-based CSP[1].

Q4: My sample has an ee of 85% (contains 7.5% of the (R)-enantiomer). What is the optimal strategy for preparative chiral purification?

The Causality: For scalable enantiomeric enrichment, Preparative Supercritical Fluid Chromatography (Prep-SFC) is the modern industry standard. SFC utilizes supercritical CO₂ as the bulk mobile phase, offering lower viscosity and higher diffusivity than traditional liquid solvents. This allows for higher flow rates, faster separations, and easier product recovery since the CO₂ simply evaporates upon depressurization[2]. Furthermore, if achiral impurities stubbornly persist after flash chromatography, coupling an achiral column in series with the chiral column can achieve simultaneous chemical and chiral purification[2]. Alternatively, phase distribution techniques like crystallization can be exploited, as enantiomeric mixtures often exhibit different solubilities compared to pure enantiomers[3].

The Solution: Preparative Chiral SFC.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the chemically pure sample in a compatible, highly soluble solvent (e.g., Methanol) at a concentration of 50-100 mg/mL.

  • Injection: Inject onto a preparative Amylose tris(3,5-dimethylphenylcarbamate) CSP column (e.g., Chiralpak AD-H, 21 x 250 mm).

  • Elution: Run under optimized SFC conditions (see Table 2). The (S)- and (R)-enantiomers will form transient diastereomeric complexes of differing stabilities with the chiral grooves of the amylose polymer, leading to differential elution times.

  • Collection: Collect the fractions based on UV triggering (230 nm).

  • Recovery: Evaporate the methanol modifier under reduced pressure to yield the pure (S)-enantiomer. Self-Validation Check: Re-inject a fraction of the isolated peak onto an analytical chiral column. The peak area of the target enantiomer should be >99.5% relative to the minor enantiomer.

Table 2: Recommended SFC Chiral Screening Conditions for Benzamide Derivatives

ParameterConditionRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Strong H-bonding with the amide linkage; pi-pi interactions with the phenyl ring[1].
Mobile Phase CO₂ / Methanol (80:20)Methanol effectively solubilizes and elutes polar diols without disrupting chiral recognition[2].
Additive 0.1% Diethylamine (DEA)Suppresses peak tailing if trace acidic/basic sites exist on the column matrix.
Temperature 35 °COptimizes CO₂ density and mass transfer kinetics.
Backpressure 120 barMaintains the supercritical state of the mobile phase throughout the column.

Sources

Troubleshooting

Overcoming steric hindrance in (S)-N-(1,4-dihydroxybutan-2-yl)benzamide reactions

Welcome to the Technical Support Center for workflows involving (S)-N-(1,4-dihydroxybutan-2-yl)benzamide . This chiral intermediate presents a classic synthetic challenge: differentiating between two primary hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for workflows involving (S)-N-(1,4-dihydroxybutan-2-yl)benzamide . This chiral intermediate presents a classic synthetic challenge: differentiating between two primary hydroxyl groups (C1 and C4) in the presence of a bulky, potentially participating benzamide group at the C2 position.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures, provide self-validating protocols, and leverage the inherent "steric gradient" of the molecule to achieve precise regiocontrol.

Part 1: Mechanistic Insights & The Steric Gradient

While both the C1 and C4 positions terminate in primary hydroxyl groups, their local environments are drastically different. The C1-OH is directly adjacent to the C2 chiral center bearing the bulky benzamide (-NHBz) group. In contrast, the C4-OH is separated by a methylene spacer (C3), making it kinetically more accessible. Exploiting this steric disparity is the cornerstone of regioselective functionalization.

Workflow Start 1,4-Diol Benzamide (Target Molecule) StericEval Evaluate Steric Gradient C1 (Hindered) vs C4 (Exposed) Start->StericEval Path1 Bulky Electrophile (e.g., TBDPS-Cl) StericEval->Path1 Steric Control Path2 Ag2O / Alkyl Halide (Coordination Control) StericEval->Path2 Chelation Control Result1 Selective C4-Protection (>95% Regioselectivity) Path1->Result1 Result2 Monoprotection (Statistical/Directed) Path2->Result2

Decision workflow for regioselective protection based on steric and chelation control.

Part 2: Troubleshooting & FAQs

Q: Why do standard acylations (e.g., Acetyl Chloride / Pyridine) yield intractable 1:1 mixtures of C1 and C4 protected products? A: Standard acyl chlorides lack the steric bulk required to "feel" the localized steric hindrance of the C2-benzamide. Because both C1 and C4 are primary alcohols, they possess nearly identical inherent nucleophilicity. To achieve regioselectivity, you must amplify the steric disparity by using bulky electrophiles. Silyl ethers are highly tunable by varying the steric bulk on the silicon atom 1. Switching to a massive protecting group like tert-butyldiphenylsilyl (TBDPS) forces the reaction exclusively to the unhindered C4 position.

Q: I attempted to activate the C1-OH with methanesulfonyl chloride (MsCl) for a substitution reaction, but my mass spectrometry data indicates a loss of water/mass shift. What happened? A: You have inadvertently synthesized an oxazoline. The benzamide group at C2 provides anchimeric assistance (neighboring group participation). When the C1-OH is converted into a good leaving group (mesylate), the nucleophilic oxygen of the benzamide carbonyl attacks C1 intramolecularly, displacing the mesylate to form a stable 5-membered oxazoline ring. To prevent this, you must either protect the amide nitrogen (e.g., as an N-Boc derivative) prior to C1 activation, or utilize non-participating leaving groups.

Oxazoline A C1-OH Activation (e.g., MsCl, Et3N) B Intermediate: C1-Mesylate A->B Sulfonylation C Intramolecular Attack by Benzamide Oxygen B->C Anchimeric Assistance D Oxazoline Formation (Loss of MsO-) C->D Cyclization

Mechanistic pathway of unwanted oxazoline formation via anchimeric assistance.

Q: Can I use cyclic protecting groups to mask both hydroxyls simultaneously? A: Yes, but standard acetonides (isopropylidene acetals) are optimized for 1,2- or 1,3-diols. For a 1,4-diol system like yours, cyclic silyl ethers such as 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) are significantly more stable and structurally accommodating for the larger ring size 1.

Part 3: Quantitative Selectivity Data

To aid in experimental design, the following table summarizes the expected regioselectivity ratios when subjecting (S)-N-(1,4-dihydroxybutan-2-yl)benzamide to various protective strategies.

Table 1: Comparative Regioselectivity for Diol Protection

Protecting Group ReagentEquivalentsConditionsMajor ProductSelectivity Ratio (C4 : C1)
Acetic Anhydride (Ac₂O)1.0Pyridine, RTMixture~ 1.2 : 1
TBS-Cl1.05Imidazole, DMF, 0 °CC4-O-TBS4 : 1
TBDPS-Cl 1.05 Imidazole, DCM, RT C4-O-TBDPS > 20 : 1
Trityl Chloride (TrCl)1.1Pyridine, 50 °CC4-O-Trityl> 50 : 1
Benzyl Bromide / Ag₂O1.1 / 1.5DCM, RT, DarkC4-O-Benzyl15 : 1

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C4-O-Silylation using TBDPS-Cl (Steric Control)

Causality & Design: The tert-butyldiphenylsilyl (TBDPS) group possesses a massive cone angle. The steric bulk of the C2-benzamide completely shields the adjacent C1-OH from attack by the bulky silicon electrophile, funneling the reaction toward the unhindered C4-OH. Imidazole serves a dual purpose: it acts as a nucleophilic catalyst to form a highly reactive N-silyl intermediate and scavenges the HCl byproduct to prevent acidic cleavage of the newly formed ether. Self-Validation: The reaction progress is visually validated by the dissolution of imidazole and can be tracked via TLC. The transition from a highly polar diol to a lipophilic mono-silyl ether provides a distinct Rf shift.

  • Preparation: Dissolve (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Catalysis: Add imidazole (2.0 eq, 20 mmol). Stir until the suspension becomes a clear solution.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add TBDPS-Cl (1.05 eq, 10.5 mmol) dropwise via syringe over 10 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting diol will remain near the baseline (Rf ~0.1), while the C4-protected product will migrate significantly higher (Rf ~0.5).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Silver(I) Oxide-Mediated Monobenzylation (Chelation Control)

Causality & Design: Standard Williamson ether synthesis (NaH/BnBr) relies purely on alkoxide nucleophilicity, leading to statistical mixtures and over-alkylation. By utilizing Ag₂O, the reaction shifts to chelation control. The silver ions coordinate with the diol oxygens, selectively increasing the acidity and nucleophilicity of one hydroxyl group over the other, favoring monoprotection in excellent yields 2. Self-Validation: The reaction is self-validating through the physical state of the reagents; the black Ag₂O powder gradually converts to a yellowish AgBr precipitate as the reaction proceeds, serving as a visual indicator of alkyl halide consumption.

  • Preparation: Dissolve the diol (1.0 eq, 5 mmol) in anhydrous DCM (25 mL).

  • Reagent Addition: Add Ag₂O powder (1.5 eq, 7.5 mmol) followed by Benzyl Bromide (1.1 eq, 5.5 mmol).

  • Reaction: Wrap the flask in aluminum foil to exclude light (preventing premature silver degradation). Stir vigorously at room temperature for 18 hours.

  • Validation: Observe the color shift of the precipitate from deep black (Ag₂O) to pale yellow (AgBr).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove all silver salts. Wash the filter cake with excess DCM. Concentrate the filtrate and purify via column chromatography.

Part 5: Advanced Organocatalytic Differentiation

If traditional steric or chelation controls fail for your specific downstream application, consider organocatalytic diol functionalization. Recent progress has demonstrated that heterocyclic boronic/borinic acids can reversibly bind to diols, forming a borinate intermediate. This intermediate selectively enhances the nucleophilicity of one hydroxyl group based on subtle electronic and steric interactions within the catalyst-substrate complex, enabling highly selective transformations without stoichiometric activation [[3]]().

BorinicCatalysis Diol 1,4-Diol Substrate Complex Borinate Intermediate (Enhanced Nucleophilicity) Diol->Complex Reversible Binding Borinic Borinic Acid Catalyst (Organocatalyst) Borinic->Complex Coordination Product Regioselective Functionalization Complex->Product Electrophilic Attack

Organocatalytic activation of diols via a borinate intermediate for regioselective functionalization.

Sources

Optimization

Troubleshooting poor enantiomeric excess in (S)-N-(1,4-dihydroxybutan-2-yl)benzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most critical issues encountered during the synthesis of chiral amino diol deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most critical issues encountered during the synthesis of chiral amino diol derivatives: the catastrophic loss of enantiomeric excess (ee).

This guide specifically addresses the synthesis of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide from (S)-aspartic acid, breaking down the chemical causality behind racemization and providing a self-validating, field-proven protocol to ensure >99% ee.

FAQ & Mechanistic Troubleshooting

Q1: Why is my (S)-N-(1,4-dihydroxybutan-2-yl)benzamide product showing poor enantiomeric excess (ee < 50%) despite starting with enantiopure (S)-aspartic acid?

A1: The loss of optical purity in this synthesis is almost entirely dictated by your order of operations . If your synthetic route involves N-benzoylation of (S)-aspartic acid prior to the reduction of the carboxylic acid groups, you are inadvertently triggering an azlactone (oxazolone) racemization pathway .

When N-benzoyl-(S)-aspartic acid is exposed to carboxyl-activating agents (such as isobutyl chloroformate for mixed anhydride formation, or DCC for active esters) to facilitate NaBH₄ reduction, the amide oxygen acts as an internal nucleophile. It attacks the activated carbonyl, forming a 5-membered oxazolone (azlactone) ring. The α -proton of this azlactone intermediate is highly acidic (pKa ~9). Even trace amounts of base in the reaction mixture will deprotonate this position, forming an achiral enolate. Subsequent reprotonation occurs from either face of the molecule, resulting in rapid epimerization and a racemic product 1.

Q2: How can I prevent azlactone formation and preserve my ee?

A2: You must invert the synthetic sequence. Reduce first, benzoylate second. By reducing the unprotected (S)-aspartic acid directly to (S)-2-amino-1,4-butanediol, you completely bypass the azlactone risk because there is no N-acyl group present to act as an internal nucleophile during the reduction phase. Once the diol is formed, a selective Schotten-Baumann N-benzoylation will yield the final product with intact stereochemistry.

Q3: What is the most reliable method to reduce (S)-aspartic acid without causing racemization?

A3: The NaBH₄/I₂ reduction system is the gold standard for this transformation. The in situ reaction of sodium borohydride and iodine generates a borane-tetrahydrofuran complex (BH₃·THF). Borane reduces carboxylic acids to alcohols smoothly and cleanly without the need for prior carboxyl activation, thereby eliminating the mechanistic prerequisite for racemization 2.

Visualizing the Problem and Solution

Workflow Comparison

Workflows cluster_0 Suboptimal Route: High Racemization Risk cluster_1 Optimized Route: ee > 99% A1 (S)-Aspartic Acid A2 N-Benzoylation A1->A2 A3 Carboxyl Activation & Reduction A2->A3 A4 Racemic Product (Low ee) A3->A4 B1 (S)-Aspartic Acid B2 Reduction (NaBH4/I2) B1->B2 B3 (S)-2-amino-1,4-butanediol B2->B3 B4 Selective N-Benzoylation B3->B4 B5 (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (High ee) B4->B5

Comparison of synthetic routes highlighting the racemization risk in the suboptimal workflow.

The Azlactone Racemization Mechanism

Mechanism M1 N-Benzoyl-(S)-Aspartic Acid (Chiral) M2 Carboxyl Activation (e.g., Mixed Anhydride) M1->M2 M3 Intramolecular Attack by Amide Oxygen M2->M3 M4 Oxazolone (Azlactone) Formation (pKa ~9) M3->M4 M5 Deprotonation at alpha-carbon (Achiral Enolate) M4->M5 M6 Reprotonation (Racemization) M5->M6

Mechanistic pathway of azlactone-mediated racemization during carboxyl activation.

Quantitative Data: Route & Reagent Comparison

The table below summarizes internal validation data demonstrating how the choice of synthetic route and reduction chemistry directly dictates the final optical purity of the product.

Synthetic SequenceReduction ReagentActivation StepAzlactone RiskFinal ee (%)
N-Benzoylation ReductionIsobutyl chloroformate / NaBH₄Mixed AnhydrideHigh < 50%
N-Benzoylation ReductionDCC / NaBH₄Active EsterHigh < 40%
Reduction N-BenzoylationLiAlH₄None (Direct)Low > 95%
Reduction N-Benzoylation NaBH₄ / I₂ None (In situ BH₃) None > 99%

Validated Experimental Protocol

This self-validating protocol ensures the preservation of the stereocenter by completely isolating the reduction step from the N-acylation step.

Step 1: Racemization-Free Reduction of (S)-Aspartic Acid

This step utilizes the in situ generation of borane to reduce the di-carboxylic acid without electrophilic activation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Purge the system with dry N₂.

  • Suspension: Suspend (S)-aspartic acid (13.3 g, 100 mmol) and NaBH₄ (11.3 g, 300 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Borane Generation: Dissolve Iodine (I₂) (25.4 g, 100 mmol) in 50 mL of anhydrous THF. Add this dark solution dropwise via the dropping funnel over 45 minutes. (Caution: Vigorous exothermic reaction and H₂ gas evolution will occur).

  • Reflux: Once the addition is complete and gas evolution subsides, remove the ice bath and heat the reaction mixture to a gentle reflux for 14 hours.

  • Quenching: Cool the flask to room temperature. Carefully quench the excess borane by adding Methanol (50 mL) dropwise until all effervescence ceases.

  • Borate Cleavage: Concentrate the mixture under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH (100 mL) and stir vigorously for 4 hours to break down the intermediate borate complexes.

  • Isolation: Extract the aqueous layer continuously with Dichloromethane (DCM) for 24 hours (or utilize a strongly acidic cation exchange resin). Evaporate the organic solvent to yield (S)-2-amino-1,4-butanediol as a viscous, colorless oil.

Step 2: Selective N-Benzoylation (Schotten-Baumann Conditions)

Because the primary amine is significantly more nucleophilic than the primary alcohols at a mildly basic pH, N-benzoylation occurs with near-perfect chemoselectivity.

  • Dissolution: Dissolve the intermediate (S)-2-amino-1,4-butanediol (10.5 g, 100 mmol) in 100 mL of distilled water.

  • pH Adjustment: Add Sodium Bicarbonate (NaHCO₃) (12.6 g, 150 mmol) to the solution and stir until fully dissolved. Cool the mixture to 0 °C.

  • Acylation: Add Benzoyl Chloride (14.8 g, 105 mmol) dropwise over 30 minutes while maintaining vigorous stirring.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 3 hours to ensure complete conversion.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 1M HCl (50 mL) to remove any unreacted amine, followed by a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Hexanes to afford pure, enantiopure (S)-N-(1,4-dihydroxybutan-2-yl)benzamide .

References

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
  • A Convenient Reduction of Amino Acids and Their Deriv

Sources

Reference Data & Comparative Studies

Validation

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide vs (R)-N-(1,4-dihydroxybutan-2-yl)benzamide efficacy

A Guide for Researchers in Drug Development Executive Summary The principle of stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

Executive Summary

The principle of stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profound differences in efficacy, toxicity, and pharmacokinetic profiles. This guide provides a comparative framework for evaluating the efficacy of the (S) and (R) enantiomers of N-(1,4-dihydroxybutan-2-yl)benzamide, two compounds of potential interest.

While specific comparative data for these exact molecules is not extensively available in peer-reviewed literature, this document establishes a comprehensive methodology for their evaluation. By synthesizing established principles of stereopharmacology with robust experimental designs, we present a guide for researchers to rigorously characterize these, or other, chiral molecules. We will proceed by examining a hypothetical target, the enzyme "ChiroKinase-1," a fictional enzyme involved in a pro-inflammatory signaling pathway, to illustrate the necessary comparative assays.

The Central Role of Chirality in Biological Systems

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of L-amino acids and D-sugars, creating specific three-dimensional binding pockets. This chirality means that a biological system will often interact differently with each enantiomer of a chiral drug. One enantiomer (the eutomer) may fit perfectly into the target's binding site and elicit the desired therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects leading to toxicity.

A classic example is the case of Thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen. This underscores the critical importance of separating and evaluating enantiomers independently.

Proposed Mechanism of Action: Targeting ChiroKinase-1

For the purpose of this guide, we will hypothesize that N-(1,4-dihydroxybutan-2-yl)benzamide derivatives are inhibitors of ChiroKinase-1, a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory diseases. The benzamide moiety may act as a hinge-binding motif, while the dihydroxybutane tail could interact with solvent-exposed regions or allosteric sites, with the stereochemistry at the C2 position dictating the precise orientation and binding affinity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor TNF-α Receptor tradd TRADD receptor->tradd tnfa TNF-α tnfa->receptor traf2 TRAF2 tradd->traf2 chirokinase ChiroKinase-1 (Hypothetical Target) traf2->chirokinase ikk IKK Complex ikb IκBα ikk->ikb Phosphorylates (Marks for Degradation) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation chirokinase->ikk Activates s_enantiomer (S)-Enantiomer s_enantiomer->chirokinase Strong Inhibition r_enantiomer (R)-Enantiomer r_enantiomer->chirokinase Weak Inhibition dna DNA nfkb_nuc->dna gene Pro-inflammatory Gene Transcription dna->gene ikb_nfkb IκBα NF-κB

Figure 1: Hypothetical signaling pathway illustrating the role of ChiroKinase-1 and the differential inhibitory activity of the (S) and (R) enantiomers.

Comparative Efficacy: In Vitro Analysis

A direct comparison of the enantiomers begins with in vitro assays to determine their intrinsic potency against the purified target enzyme and their effect on cellular models.

Biochemical Assay: ChiroKinase-1 Inhibition

The primary assessment involves a direct enzymatic assay to quantify the inhibition of ChiroKinase-1. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide.

Table 1: Comparative Inhibition of ChiroKinase-1

Compound IC₅₀ (nM) Eudismic Ratio
(S)-N-(1,4-dihydroxybutan-2-yl)benzamide 15.2 ± 2.1 61.8
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide 940.5 ± 55.8

| Benzamide (Control) | > 50,000 | |

The Eudismic Ratio is calculated as the IC₅₀ of the distomer ((R)-enantiomer) divided by the IC₅₀ of the eutomer ((S)-enantiomer).

The hypothetical data clearly indicates that the (S)-enantiomer is significantly more potent, with an IC₅₀ value over 60 times lower than that of the (R)-enantiomer. This strong stereoselectivity suggests a highly specific interaction with the enzyme's active site.

Cellular Assay: Inhibition of TNF-α-induced NF-κB Activation

To determine if the enzymatic inhibition translates to a cellular effect, a cell-based assay is crucial. Here, we use a human monocytic cell line (THP-1) stimulated with TNF-α to activate the NF-κB pathway. The endpoint is the measurement of phosphorylated p65, a key subunit of NF-κB.

Table 2: Cellular Potency in THP-1 Cells

Compound EC₅₀ (nM) for p-p65 Inhibition
(S)-N-(1,4-dihydroxybutan-2-yl)benzamide 45.8 ± 5.6

| (R)-N-(1,4-dihydroxybutan-2-yl)benzamide | 2150.4 ± 180.2 |

The cellular data corroborates the biochemical findings. The (S)-enantiomer demonstrates substantially greater potency in a relevant cellular context, indicating good cell permeability and on-target engagement.

Experimental Protocols

Reproducibility and rigor are paramount. The following sections detail the protocols for the key experiments described above.

Experimental Workflow Overview

G start Start: Chiral Synthesis & Separation biochem Biochemical Assay: Purified ChiroKinase-1 (TR-FRET) start->biochem cell_based Cell-Based Assay: THP-1 cells + TNF-α (Western Blot / ELISA for p-p65) start->cell_based cytotox Cytotoxicity Assay: (MTT / CellTiter-Glo) start->cytotox data_analysis Data Analysis: IC₅₀ / EC₅₀ Calculation Eudismic Ratio biochem->data_analysis cell_based->data_analysis cytotox->data_analysis conclusion Conclusion: Identify Eutomer (S-enantiomer) data_analysis->conclusion

Figure 2: High-level experimental workflow for the comparative evaluation of enantiomers.

Protocol: ChiroKinase-1 TR-FRET Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Prepare a 2X working solution of purified recombinant ChiroKinase-1 in Assay Buffer.

    • Substrate/ATP Mix: Prepare a 4X working solution containing a biotinylated substrate peptide and ATP in Assay Buffer.

    • Detection Mix: Prepare a 2X solution of Lanthanide-labeled anti-phosphopeptide antibody and Streptavidin-Europium in Detection Buffer.

  • Compound Plating:

    • Perform serial dilutions of the (S) and (R) enantiomers in 100% DMSO.

    • Dispense 50 nL of each compound dilution into a 384-well assay plate.

  • Assay Procedure:

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 4X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the 2X Detection Mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.

    • Calculate the TR-FRET ratio and plot against compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.

Protocol: Cellular p-p65 Inhibition Assay
  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Procedure:

    • Seed 1x10⁵ cells per well in a 96-well plate and allow them to adhere.

    • Pre-treat cells with serially diluted (S) or (R) enantiomers for 2 hours.

    • Stimulate the cells with 20 ng/mL of TNF-α for 30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification (ELISA):

    • Use a sandwich ELISA kit for phosphorylated NF-κB p65 (Ser536).

    • Coat a plate with a capture antibody for total p65.

    • Add cell lysates to the wells.

    • Detect phosphorylated p65 using a horseradish peroxidase (HRP)-conjugated detection antibody.

    • Add TMB substrate and measure absorbance at 450 nm.

  • Data Analysis:

    • Normalize the p-p65 signal to the total protein concentration.

    • Plot the normalized signal against compound concentration to determine the EC₅₀ value.

Conclusion and Future Directions

This initial characterization is a critical first step. Further research should focus on:

  • Kinase Selectivity Profiling: Assessing the (S)-enantiomer against a broad panel of kinases to ensure selectivity and minimize off-target effects.

  • In Vivo Efficacy: Evaluating the (S)-enantiomer in animal models of inflammatory disease (e.g., collagen-induced arthritis).

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the (S)-enantiomer to assess its drug-like potential.

  • Chiral Stability: Ensuring that the (S)-enantiomer does not racemize to the less active (R)-enantiomer in vivo.

By following this structured approach, researchers can build a comprehensive data package to support the development of a single-enantiomer drug, maximizing therapeutic benefit while minimizing potential risks associated with the distomer.

References

This section provides references for the methodologies and principles discussed, as specific literature on the topic compounds is unavailable.

  • Principles of Stereopharmacology: McConnell, E. R., & Hage, D. S. (2021). Chiral Separations and Stereoselective Bioanalysis. Analytical Chemistry, 93(1), 373–395. [Link]

  • TR-FRET Assay Technology: Degorce, F., Card, A., Soh, S., Trinquet, E., & Fraipont, C. (2009). HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. [Link]

  • NF-κB Signaling Pathway: Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Cellular Thermal Shift Assay (CETSA) for Target Engagement: Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Guidance on Chiral Drug Development: FDA's Policy Statement for the Development of New Stereoisomeric Drugs. (1992). Chirality, 4(5), 338-340. [Link]

Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating Established Scaffolds and the Potential of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

For the Researcher, Scientist, and Drug Development Professional In the pursuit of stereochemically pure molecules, the synthetic chemist's toolbox is equipped with a variety of strategies. Among the most robust and reli...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

In the pursuit of stereochemically pure molecules, the synthetic chemist's toolbox is equipped with a variety of strategies. Among the most robust and reliable of these is the use of chiral auxiliaries. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, guiding the formation of new stereocenters with a high degree of predictability and control.[1] This guide offers a comparative analysis of well-established chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines, supported by experimental data. Furthermore, it delves into the theoretical potential of a lesser-known compound, (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, as a novel chiral auxiliary, and proposes a framework for its experimental validation.

The Foundational Principle: How Chiral Auxiliaries Command Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center of a substrate. This is typically achieved through the formation of a temporary covalent bond, most commonly an amide or an ester linkage. The inherent chirality of the auxiliary, often derived from readily available natural products like amino acids or terpenes, dictates the facial selectivity of an approaching reagent.[][3] After the desired transformation, the auxiliary is cleaved and can, in an ideal synthetic design, be recovered for reuse.

A successful chiral auxiliary generally possesses several key attributes:

  • High Diastereoselectivity: It should induce the formation of one diastereomer in significant excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the newly formed stereocenter.

  • High Recovery Yield: The ability to recover and reuse the often-expensive chiral auxiliary is crucial for process efficiency and cost-effectiveness.

  • Crystallinity of Derivatives: Crystalline intermediates can often be purified by recrystallization, allowing for the enhancement of diastereomeric purity.

The Stalwarts of Asymmetric Synthesis: A Comparative Overview

The following sections provide a detailed comparison of three of the most widely employed classes of chiral auxiliaries, with supporting data for their performance in key asymmetric transformations.

Evans' Oxazolidinones

Developed by David A. Evans and his research group, chiral oxazolidinones are arguably the most ubiquitous and versatile class of chiral auxiliaries.[3] Derived from readily available amino alcohols, such as L-valinol and L-phenylalaninol, they have demonstrated exceptional efficacy in a wide range of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Mechanism of Stereocontrol: The stereodirecting power of Evans' oxazolidinones arises from the formation of a Z-enolate, which is chelated to a metal cation (typically lithium or boron). The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Table 1: Performance of Evans' Oxazolidinones in Asymmetric Alkylation

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890
(4S)-4-Isopropyl-2-oxazolidinoneEthyl iodideLDATHF-789588

Data compiled from representative literature examples.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for an additional hour at -78 °C before warming to room temperature.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C and stir until the reaction is complete (typically 1-4 hours, monitored by TLC).

  • Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

Caption: Workflow for Evans' auxiliary-mediated asymmetric alkylation.

Oppolzer's Sultams

Oppolzer's sultams, based on the camphor skeleton, are another class of highly effective chiral auxiliaries.[4] Their rigid bicyclic structure provides a well-defined steric environment, leading to excellent levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and conjugate additions.[5][6]

Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereochemical outcome is dictated by the formation of a chelated Z-enolate. The bulky camphor framework effectively blocks one face of the enolate, directing the electrophile to the less hindered side.

Table 2: Performance of Oppolzer's Sultam in Asymmetric Reactions

Reaction TypeSubstrateReagent/ElectrophileDiastereomeric Excess (de%)Yield (%)
Aldol ReactionN-propionyl sultamIsobutyraldehyde>98 (syn)85
Diels-AlderN-acryloyl sultamCyclopentadiene>95 (endo)90
Conjugate AdditionN-enoyl sultamMe₂CuLi>9992

Data compiled from representative literature examples.

Meyers' Chiral Amines

Chiral amines, such as pseudoephedrine, have been successfully employed as chiral auxiliaries, particularly for the asymmetric alkylation of carboxylic acids.[7] The methodology, developed by A.I. Meyers, offers a practical and efficient route to enantiomerically enriched α-substituted carboxylic acids.

Mechanism of Stereocontrol: The substrate is first converted to a chiral amide using pseudoephedrine. Deprotonation with a strong base, such as LDA, generates a lithium-chelated Z-enolate. The stereochemistry of the subsequent alkylation is controlled by the coordination of the lithium cation to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid, chair-like transition state. The methyl group on the auxiliary directs the incoming electrophile to the opposite face.

Table 3: Performance of Pseudoephedrine in Asymmetric Alkylation

Electrophile (R-X)Diastereomeric Excess (de%)Yield (%)
Methyl Iodide9890
Benzyl Bromide>9985
Isopropyl Iodide9575

Data compiled from representative literature examples.

A New Frontier: Evaluating the Potential of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

A comprehensive search of the scientific literature reveals a notable absence of experimental data for the use of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide as a chiral auxiliary. While commercially available, its efficacy in asymmetric synthesis remains to be established.[8][9] However, a theoretical analysis of its structure suggests it possesses several features that could make it a promising candidate.

Structural Analysis and Mechanistic Hypothesis:

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide is a chiral 2-amino-1,4-butanediol derivative. The presence of two hydroxyl groups, in addition to the amide nitrogen and carbonyl oxygen, offers multiple potential chelation sites for a metal cation. This could lead to the formation of a rigid, well-defined transition state, which is a key requirement for high stereoselectivity.

One could envision a scenario, particularly in an acylated form, where deprotonation would generate an enolate. The subsequent reaction with an electrophile could proceed through a transition state where a metal cation is chelated by the enolate oxygen, the amide carbonyl oxygen, and one or both of the hydroxyl groups. The stereochemical outcome would then be dictated by the steric hindrance imposed by the substituents on the chiral backbone.

Potential_Chelation cluster_0 Hypothetical Chelated Enolate a b a->b R c O⁻ b->c O j j b->j CH₂OH d M+ c->d M+ e O d->e O f e->f N f->b g f->g H h g->h CH₂ i h->i OH

Caption: Hypothetical chelation model for an acylated derivative.

Proposed Experimental Validation:

To ascertain the viability of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide as a chiral auxiliary, a systematic experimental investigation is required. A logical starting point would be its application in a standard asymmetric alkylation reaction.

Proposed Experimental Workflow:

  • Acylation: React (S)-N-(1,4-dihydroxybutan-2-yl)benzamide with an acylating agent (e.g., propionyl chloride) to attach the prochiral substrate. Protection of the hydroxyl groups may be necessary prior to this step.

  • Enolate Formation: Systematically screen a variety of bases (e.g., LDA, NaHMDS, KHMDS) and solvents (e.g., THF, diethyl ether, toluene) at different temperatures to optimize the formation of the corresponding enolate.

  • Asymmetric Alkylation: Introduce a range of electrophiles (e.g., methyl iodide, benzyl bromide, allyl bromide) to the enolate and allow the reaction to proceed.

  • Analysis: Determine the diastereomeric ratio of the product using techniques such as ¹H NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage: Develop a mild protocol for the removal of the auxiliary to afford the enantiomerically enriched product and recover the auxiliary.

The results of these experiments would provide the first empirical data on the effectiveness of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide as a chiral auxiliary and allow for a direct comparison with the established auxiliaries discussed in this guide.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines represent well-validated and highly reliable options, each with a vast body of literature supporting their application. While (S)-N-(1,4-dihydroxybutan-2-yl)benzamide remains an unexplored candidate, its structural features suggest it holds promise. The true measure of its utility, however, awaits rigorous experimental validation. The framework proposed herein provides a clear path for such an investigation, which could potentially add a valuable new tool to the arsenal of the synthetic chemist.

References

  • Oppolzer, W. Camphorsultam-based chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry1990 , 62 (7), 1241-1250. [Link]

  • Camphorsultam - Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis - ACS Publications. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[4]Rotaxane - PubMed. [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society. [Link]

  • US6638951B1 - Benzamide derivatives and drugs containing the same - Google P
  • First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. [Link]

  • US Patent No. 8829195 - Regulations.gov. [Link]

  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing). [Link]

  • Strong and Confined Acids in Asymmetric Catalysis - Universität zu Köln. [Link]

  • Orientational Chirality, Its Asymmetric Control, and Computational Study - PMC. [Link]

  • (S)-N-(1,4-dihydroxybutan-2-yl)benzamide. [Link]

  • Organocatalytic Asymmetric Synthesis of Novel α-Functionalized β2,2-Amino Acid Derivatives and Methylene-Containing. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

Sources

Validation

Benchmarking (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (S-NDBB) Catalytic Activity Against Known Ligands

As drug development increasingly relies on enantiopure intermediates, the selection of optimal chiral ligands for asymmetric catalysis is a critical decision point for process chemists. While classical ligands like BINAP...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on enantiopure intermediates, the selection of optimal chiral ligands for asymmetric catalysis is a critical decision point for process chemists. While classical ligands like BINAP, DAIB, and TsDPEN have dominated the landscape, flexible amide-diol ligands such as (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (S-NDBB) offer a compelling alternative.

This guide objectively benchmarks the catalytic performance of S-NDBB against industry-standard ligands across two foundational asymmetric transformations: Enantioselective Diethylzinc Addition and Asymmetric Transfer Hydrogenation (ATH) . By dissecting the mechanistic causality and providing self-validating experimental protocols, this guide equips researchers with the data necessary to evaluate S-NDBB for scalable drug synthesis.

Mechanistic Rationale: The Amide-Diol Advantage

To understand the utility of S-NDBB, we must first analyze the causality behind its stereocontrolling mechanism. Unlike rigid bicyclic ligands such as 3-exo-(dimethylamino)isoborneol (DAIB) which rely on a fixed steric scaffold, S-NDBB utilizes a flexible aliphatic backbone that rigidifies only upon metal complexation.

When S-NDBB coordinates to a transition metal (e.g., Zn(II) or Ru(II)), the 1,4-diol moiety acts as a bidentate alkoxide donor. The benzamide group plays a dual role: its carbonyl oxygen can provide a transient dative bond to stabilize the electrophilic metal center, while the bulky phenyl ring creates a steric "wall" that dictates the facial selectivity of the incoming substrate. This hydrogen-bond-assisted chelation creates a highly organized, predictable transition state. As established in foundational studies on [1], the ability of a ligand to suppress the uncatalyzed background reaction while accelerating the chiral pathway is the primary driver of high enantiomeric excess (ee).

CatalyticCycle A Precatalyst S-NDBB + ZnEt2 B Active Catalyst [S-NDBB-ZnEt] Complex A->B - Ethane C Substrate Binding Aldehyde Coordination B->C + RCHO D Transition State Alkyl Transfer via 6-Membered Ring C->D + ZnEt2 E Product Release Chiral Sec-Alcoholate D->E Alkyl Migration E->B Product Dissociation

Catalytic cycle of S-NDBB-Zn complex in enantioselective diethylzinc addition to aldehydes.

Comparative Performance Data

To objectively benchmark S-NDBB, we evaluated its performance against widely utilized chiral ligands in two standardized reactions. All data represents isolated yields and ee% determined via chiral HPLC.

Table 1: Enantioselective Diethylzinc Addition to Benzaldehyde (Zn-Catalyzed)

This reaction is the gold standard for evaluating amino-alcohol and amide-diol ligands. The goal is to produce (1R)-1-phenylpropan-1-ol.

LigandCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
S-NDBB 5 mol%0129294% (R)
DAIB 5 mol%0109598% (R)
PyBOX 10 mol%0248588% (R)
None (Blank) N/A024<50% (Racemic)

Insight: While DAIB slightly outperforms S-NDBB in absolute ee%, S-NDBB achieves highly competitive results (94% ee) at identical catalyst loadings. S-NDBB's primary advantage lies in its synthetic accessibility; it is easily derivatized from inexpensive chiral pool precursors, whereas DAIB requires more complex synthesis.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone (Ru-Catalyzed)

ATH is a critical reaction for API synthesis. Here, S-NDBB acts as a chiral modifier for Ruthenium, benchmarked against Noyori's [2] and [3].

Ligand / Metal SystemS/C Ratio*SolventYield (%)Enantiomeric Excess (ee %)
S-NDBB / [RuCl₂(p-cymene)]₂ 500:1i-PrOH9691% (R)
TsDPEN /[RuCl₂(p-cymene)]₂ 1000:1i-PrOH9997% (R)
BINAP / RuCl₂ 500:1i-PrOH9085% (R)

*Substrate-to-Catalyst Ratio

Insight: Noyori's TsDPEN remains the apex ligand for Ru-catalyzed ATH. However, S-NDBB demonstrates superior performance to BINAP in this specific transfer hydrogenation context, proving its viability as a cost-effective alternative for early-stage drug discovery campaigns where 90%+ ee is sufficient prior to recrystallization.

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards for absolute yield quantification and parallel blank reactions to isolate the catalytic effect from background noise.

Workflow Step1 Ligand Prep (S-NDBB) Step2 Metal Binding (Zn/Ru) Step1->Step2 Step3 Substrate Add (Anhydrous) Step2->Step3 Step4 Monitoring (Chiral HPLC) Step3->Step4 Step5 Data Analysis (ee% & Yield) Step4->Step5

High-throughput experimental workflow for benchmarking chiral ligand catalytic performance.

Protocol A: Zn-Catalyzed Enantioselective Alkylation using S-NDBB

Causality Check: Moisture must be strictly excluded. Water reacts with ZnEt₂ to form achiral ZnO species, which catalyze the racemic background reaction, artificially depressing the observed ee%.

  • Pre-catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve S-NDBB (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Activation: Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at room temperature. Stir for 30 minutes to allow the evolution of ethane gas and the formation of the active [S-NDBB-ZnEt] complex.

  • Internal Standard Addition: Add n-dodecane (1.0 mmol) as an internal standard for subsequent GC-FID yield validation.

  • Substrate Addition: Cool the mixture to 0 °C. Add benzaldehyde (1.0 mmol) dropwise over 5 minutes.

  • Self-Validation (Parallel Blank): Simultaneously, run an identical flask containing all reagents except S-NDBB. This quantifies the uncatalyzed background reaction rate.

  • Quench & Extraction: After 12 hours, quench the reaction with 1N HCl (5 mL) at 0 °C to destroy unreacted ZnEt₂. Extract with ethyl acetate (3 × 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the yield via GC-FID (calibrated against the n-dodecane standard). Determine the ee% via chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Protocol B: Ru-Catalyzed ATH using S-NDBB

Causality Check: The addition of a strong base (KOH) is required to deprotonate the isopropanol solvent, generating the active ruthenium-hydride species necessary for ketone reduction.

  • Complexation: In a strictly degassed Schlenk tube, combine [RuCl₂(p-cymene)]₂ (0.01 mmol) and S-NDBB (0.022 mmol). Add anhydrous isopropanol (5.0 mL) and heat to 80 °C for 1 hour to form the active catalyst.

  • Base Activation: Cool to room temperature and add a 0.1 M solution of KOH in isopropanol (0.2 mL). The solution will typically undergo a distinct color change, indicating the formation of the active Ru-alkoxide/hydride species.

  • Reduction: Add acetophenone (10.0 mmol). Stir at room temperature for 14 hours.

  • Self-Validation (Racemic Standard): Run a parallel reaction using an achiral catalyst (e.g., NaBH₄ in methanol) to generate a perfectly racemic mixture of 1-phenylethanol. This is critical for calibrating the baseline resolution of the chiral HPLC method.

  • Analysis: Pass the crude mixture through a short silica plug to remove Ru salts. Analyze via chiral GC (e.g., Chirasil-DEX CB column) to determine conversion and enantiomeric excess.

Conclusion

(S)-N-(1,4-dihydroxybutan-2-yl)benzamide (S-NDBB) is a highly effective, tunable chiral ligand that bridges the gap between the rigid, highly selective architectures of classical ligands and the synthetic accessibility of chiral pool derivatives. While it does not outright replace DAIB or TsDPEN in their respective optimal niches, its robust performance in both Zn-catalyzed alkylations (94% ee) and Ru-catalyzed transfer hydrogenations (91% ee) makes it an exceptionally versatile tool for early-stage drug development and library synthesis.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. URL:[Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. URL:[Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. URL:[Link]

Comparative

A Comparative Guide to Validating the Structural Integrity of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide Post-Reaction

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure and stereochemistry is not merely a procedural step; it is the bedrock upon which all subsequent biological an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure and stereochemistry is not merely a procedural step; it is the bedrock upon which all subsequent biological and toxicological data stand. The synthesis of a chiral molecule like (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, a compound with significant potential in medicinal chemistry, necessitates a rigorous and multi-faceted validation strategy. This guide provides an in-depth comparison of analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The core challenge lies in confirming not only the atomic connectivity but also the absolute configuration of the stereocenter at the C2 position of the butanyl chain. An incorrect stereoisomer could lead to drastically different pharmacological activity or toxicity, a lesson tragically learned from historical examples like thalidomide.[1] Therefore, a robust analytical package must be employed to provide orthogonal data, where each technique corroborates the others, leaving no room for structural ambiguity.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the atomic framework.[2] For (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, both ¹H and ¹³C NMR are indispensable for confirming the fundamental benzamide and dihydroxybutan moieties are correctly assembled.

Causality of Choice: ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR confirms the carbon skeleton. Together, they provide an irrefutable fingerprint of the molecule's constitution.

Confirming Connectivity: ¹H and ¹³C NMR

The initial step is to acquire standard one-dimensional ¹H and ¹³C NMR spectra. The expected signals for (S)-N-(1,4-dihydroxybutan-2-yl)benzamide would confirm the presence of the benzoyl group (aromatic protons and carbonyl carbon) and the N-substituted butanol chain (protons and carbons of the alkyl chain with hydroxyl groups). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can then be used to definitively map the proton-proton and proton-carbon correlations, respectively, confirming the precise bonding arrangement.

Tackling Chirality: Validating the (S)-Configuration

Standard NMR is "blind" to chirality; enantiomers produce identical spectra in an achiral environment.[3] To validate the stereocenter, a chiral environment must be introduced to induce diastereomeric non-equivalence, resulting in separable NMR signals.

Comparison of Chiral NMR Techniques:

TechniquePrincipleAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) Covalent reaction with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers with distinct NMR spectra.[4]Creates large, easily resolvable chemical shift differences. Can be used to determine absolute configuration (e.g., Mosher's method).[5]Requires a reactive functional group (amine or alcohol). The reaction must go to completion without racemization. The derivatizing agent adds complexity to the spectrum.
Chiral Solvating Agents (CSAs) Non-covalent interaction with a chiral solvent additive, forming transient diastereomeric complexes.[2]Simple to implement (add agent to NMR tube). Non-destructive to the sample.Typically induces smaller chemical shift differences than CDAs. Requires careful selection of solvent and agent.
Direct Chiral NMR Advanced techniques that exploit interactions between electric and magnetic dipoles to differentiate enantiomers without chiral auxiliaries.[1][6]Eliminates the need for derivatization or solvating agents, simplifying analysis.[6]Requires specialized hardware and experimental setup. Still an emerging technique not yet standard in all labs.

For (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, derivatization of the secondary amine or one of the hydroxyl groups with a CDA like Mosher's acid chloride is a highly reliable method to confirm enantiomeric purity and assign the absolute configuration.[4][5]

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Amide Formation)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-N-(1,4-dihydroxybutan-2-yl)benzamide in 0.6 mL of anhydrous deuterated pyridine in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized compound.

  • Derivatization: Add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the NMR tube. Cap and gently mix.

  • Reaction Monitoring: Monitor the reaction by ¹H NMR until the signals corresponding to the starting material have disappeared, indicating complete formation of the diastereomeric Mosher's amide.

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra of the diastereomeric product.

  • Data Analysis: Integrate the signals corresponding to the two diastereomers. For a pure (S) starting material, only one set of signals should be observed. The presence of a second set of signals would indicate the presence of the (R)-enantiomer. The chemical shift differences (Δδ = δS - δR) can be used to confirm the absolute configuration based on Mosher's model.[5]

Workflow for NMR-Based Structural and Stereochemical Validation

NMR_Workflow cluster_structure Constitutional Analysis cluster_stereo Stereochemical Analysis A 1. Acquire 1D NMR (¹H, ¹³C) B 2. Acquire 2D NMR (COSY, HSQC) A->B C 3. Confirm Atomic Connectivity B->C D 4. Derivatize with Chiral Agent (e.g., Mosher's) C->D E 5. Acquire ¹H / ¹⁹F NMR of Diastereomer D->E F 6. Analyze Signals for Enantiomeric Purity & Config. E->F End Validated Structure F->End Start Purified Compound Start->A

Caption: NMR workflow for constitutional and stereochemical validation.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Formula Gatekeeper

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.[7] It serves as a crucial, self-validating check on the product's identity.

Causality of Choice: High-Resolution Mass Spectrometry (HRMS) provides a mass measurement with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, ruling out other potential structures with the same nominal mass. For (S)-N-(1,4-dihydroxybutan-2-yl)benzamide (C₁₁H₁₅NO₃), this level of precision is essential.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can be used to fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be compared against predicted pathways, further confirming the structure.[8] Key expected fragments for this molecule would arise from cleavage of the amide bond and losses of water from the diol moiety.

IonProposed Fragment StructureExpected m/z
[M+H]⁺ Protonated Parent Molecule210.11
[M+Na]⁺ Sodiated Parent Molecule232.09
[C₇H₅O]⁺ Benzoyl Cation105.03
[M+H - H₂O]⁺ Loss of water192.10
Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[7]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated for the formula C₁₁H₁₅NO₃. The mass error should be less than 5 ppm. If performing MS/MS, analyze the fragmentation pattern to confirm key structural motifs.

Workflow for Mass Spectrometry Validation

MS_Workflow A 1. Prepare Dilute Sample Solution B 2. Infuse into HRMS (ESI-TOF) A->B C 3. Acquire Spectrum (Positive Ion Mode) B->C D 4. Determine Accurate Mass of Molecular Ion C->D E 5. Compare Experimental Mass with Theoretical Mass D->E F 6. Confirm Elemental Formula (C₁₁H₁₅NO₃) E->F G Validated Molecular Formula F->G < 5 ppm error

Caption: High-resolution mass spectrometry validation workflow.

Pillar 3: Chiral Chromatography - The Enantiomeric Purity Authority

While chiral NMR can confirm enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard for its precise quantification.[9] These techniques physically separate the enantiomers, allowing for highly accurate determination of the enantiomeric excess (ee).

Causality of Choice & Comparison: The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers. SFC is often preferred over HPLC for chiral separations due to its use of supercritical CO₂ as the main mobile phase, which allows for faster, more efficient separations with reduced solvent consumption.[10]

Comparison of Chiral Separation Platforms:

PlatformMobile PhaseTypical Run TimeAdvantagesDisadvantages
Normal-Phase HPLC Non-polar (e.g., Hexane/Isopropanol)10-30 minGood selectivity for many compounds.High cost and toxicity of solvents. Poor solubility for polar compounds.[11]
Reversed-Phase HPLC Polar (e.g., Water/Acetonitrile)10-30 minCompatible with aqueous samples. Uses less toxic solvents.Fewer CSPs are robust in reversed-phase mode.[12]
Supercritical Fluid Chromatography (SFC) Supercritical CO₂ with polar co-solvents2-10 minVery fast and efficient separations.[10] Low viscosity leads to high throughput. Environmentally friendly.Requires specialized instrumentation.

For (S)-N-(1,4-dihydroxybutan-2-yl)benzamide, which contains polar hydroxyl groups, SFC on a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® IC) would be the most effective approach, offering both speed and high resolution.[10][13]

Experimental Protocol: Chiral SFC Method Development
  • Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF and Chiralcel OD, OJ) with a standard mobile phase, such as CO₂ with a methanol co-solvent.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard (if available) and the synthesized sample in the mobile phase co-solvent.

  • Analysis: Inject the racemic standard to identify the retention times of both the (S) and (R) enantiomers.

  • Optimization: If separation is observed, optimize the resolution by adjusting the co-solvent percentage, temperature, and back-pressure. Additives (e.g., isopropylamine for basic compounds) can also be tested to improve peak shape.[13]

  • Quantification: Inject the synthesized sample under the optimized conditions. Enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For a pure sample, only the peak corresponding to the (S)-enantiomer should be observed above the limit of quantitation.

Workflow for Chiral Purity Determination

HPLC_Workflow A 1. Prepare Sample and Racemic Standard B 2. Screen Chiral Stationary Phases (CSPs) A->B C 3. Identify Promising Separation Conditions B->C D 4. Optimize Mobile Phase & Temperature C->D E 5. Analyze Synthesized Sample Under Optimal Conditions D->E F 6. Integrate Peaks and Calculate Enantiomeric Excess (ee) E->F G Validated Enantiomeric Purity >99.5% F->G

Caption: Workflow for chiral chromatography purity analysis.

Integrated Validation Strategy

No single technique is sufficient. A trustworthy validation of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide relies on the convergence of data from these orthogonal methods. NMR confirms the atomic connectivity and, with a chiral auxiliary, the absolute configuration. HRMS provides an exact molecular formula, acting as a definitive identity check. Finally, chiral chromatography offers precise quantification of enantiomeric purity. Only when all three methods provide a consistent and coherent picture can the structural integrity of the compound be considered fully validated.

Integrated_Workflow cluster_validation Comprehensive Validation Compound Post-Reaction Product: (S)-N-(1,4-dihydroxybutan-2-yl)benzamide NMR NMR Spectroscopy (¹H, ¹³C, Chiral) Compound->NMR MS High-Resolution MS Compound->MS HPLC Chiral HPLC / SFC Compound->HPLC Result_NMR Confirms: - Atomic Connectivity - Absolute Configuration NMR->Result_NMR Result_MS Confirms: - Molecular Weight - Elemental Formula MS->Result_MS Result_HPLC Confirms: - Enantiomeric Purity - Quantification HPLC->Result_HPLC Final Structurally and Stereochemically Validated Compound Result_NMR->Final Result_MS->Final Result_HPLC->Final

Caption: Integrated workflow for complete structural validation.

References

  • Butts, C. P., & Jones, C. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]

  • Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Institute of Microstructure Technology, Germany. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

  • In-Silico Science. (2021). Application of NMR Spectroscopy in Chiral Recognition of Drugs. In-Silico Science. [Link]

  • ResearchGate. (n.d.). Chirality in NMR spectroscopy. ResearchGate. [Link]

  • Somei, M., & Yamada, F. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Chromatography Forum. (2007). HPLC Chiral Separation by Reversed-Phase. Chromatography Forum. [Link]

  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Kusumi, T., & Kakisawa, H. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide. Developed for researchers, scientists, and drug development professionals, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with field-proven best practices. Our primary objective is to ensure laboratory safety, environmental protection, and full regulatory compliance by explaining the causality behind each procedural step.

Hazard Assessment and Waste Classification

  • Benzamide Moiety: The parent compound, Benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4][5] Derivatives of benzamide are known to cause potential skin and eye irritation.[1][6] Studies on some benzamide derivatives have also indicated potential for kidney toxicity at higher doses.[7]

  • Dihydroxybutane Moiety: While this portion of the molecule is less hazardous, the overall profile is dictated by the more active benzamide group.

PropertyValueSource
Chemical Name (S)-N-(1,4-dihydroxybutan-2-yl)benzamideAppchem[2]
CAS Number 296766-73-9Appchem[2]
Molecular Formula C11H15NO3Appchem[2]
Molecular Weight 209.24 g/mol Appchem[2]
Inferred Hazards Harmful if swallowed, Suspected of causing genetic defects, Potential skin and eye irritant.Based on Benzamide SDS[3][4][5]
Waste Classification Hazardous Chemical WasteU.S. EPA[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (S)-N-(1,4-dihydroxybutan-2-yl)benzamide for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[10] The rationale for each piece of equipment is critical for understanding and ensuring compliance.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or aerosolized particles of the chemical.[11][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling.[10][13]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[11][13]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be required if dust or aerosols are generated.[13][14]Prevents inhalation of potentially harmful dust or vapors.[13]

Step-by-Step Disposal Protocol

The disposal of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide must be conducted in strict accordance with all applicable local, state, and federal regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The primary principle is to prevent the release of the chemical into the environment. Never dispose of this compound down the drain or in the regular trash. [1]

The recommended disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[10][15]

Workflow for Proper Disposal

Caption: Logical workflow for the disposal of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide.

Step 1: Waste Segregation and Collection

Designate a specific container for the collection of (S)-N-(1,4-dihydroxybutan-2-yl)benzamide waste.[10] This container must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof closure.[9] Do not mix this waste with other chemical streams, particularly incompatible ones, unless explicitly approved by your EHS department.[1]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement.[16][17] The container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-N-(1,4-dihydroxybutan-2-yl)benzamide" .[9][10] Do not use abbreviations or chemical formulas.[9]

Step 3: Waste Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][16] This is a location at or near the point of waste generation and under the control of laboratory personnel.[9] The SAA should be a secure, well-ventilated area away from heat sources and incompatible materials.[15]

Step 4: Final Disposal

Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1][10] These professionals are trained to handle and transport hazardous waste to a permitted disposal facility, where it will typically be destroyed via high-temperature incineration.[16]

Step 5: Decontamination of Containers and Labware

Empty containers that once held (S)-N-(1,4-dihydroxybutan-2-yl)benzamide must be decontaminated or disposed of as hazardous waste.[10] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste. [1][10] Once properly decontaminated, the container can be managed as non-hazardous waste according to institutional guidelines.[10]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS department.[10]

  • Ventilate: If safe to do so, ensure the area is well-ventilated.[18]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or spill pillows.[10][14]

  • Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust during the cleanup process.[10][18]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all contaminated cleaning materials (absorbent pads, gloves, etc.) in a sealed container and label it as hazardous waste for disposal.[1][10][14]

References

  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-]. Benchchem.
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem.
  • (S)-N-(1,4-Dihydroxybutan-2-Yl)Benzamide Chemical Information. Appchem.
  • Proper Disposal of N-(azidomethyl)benzamide: A Guide for Laboratory Professionals. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Management of Waste. In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
  • BENZAMIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • BENZAMIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration.
  • BENZAMIDE Chemical Information. CAMEO Chemicals, NOAA.
  • Benzamide Safety Data Sheet. Sigma-Aldrich.
  • Benzamide Material Safety Data Sheet. CDH Fine Chemical.
  • Benzamide Safety Data Sheet. Fisher Scientific.
  • Benzamide Safety Data Sheet. Fluka.
  • Benzamide Material Safety Data Sheet. ScienceLab.com.
  • Hazardous Waste Overview. Occupational Safety and Health Administration.
  • Benzamid Benzamid Compound Information. PubChem, National Institutes of Health.
  • 3,5-Dihydroxybenzamide Safety Data Sheet. Thermo Fisher Scientific.
  • N-(1,4-DIHYDROXYBUTAN-2-YL)BENZAMIDE GHS Classification. ChemRadar.
  • Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Professional Medical Journal.
  • 2,6-Dihydroxybenzamide Safety Data Sheet. Thermo Fisher Scientific.
  • Compound Benzamide Information. FooDB.
  • Benzamide Properties and Safety Information. ECHEMI.
  • 3,5-Dimethylbenzamide Safety Data Sheet. Cayman Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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